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Foundational

Chemical structure and properties of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid

An In-Depth Technical Guide to 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid Introduction 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is a synthetic organic compound of significant interest to the fields of m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid

Introduction

2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is a synthetic organic compound of significant interest to the fields of medicinal chemistry and drug development. As a derivative of 5-bromoanthranilic acid, it incorporates two key functionalities: a carboxylic acid and an amine protected by a benzyloxycarbonyl (Cbz or Z) group. This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom provides a site for further synthetic modifications, such as cross-coupling reactions, while the Cbz group offers robust protection of the amine that can be selectively removed under specific conditions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, methods for spectroscopic characterization, and its context within pharmaceutical research.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and core properties. 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is built upon a 2-aminobenzoic acid (anthranilic acid) core, featuring a bromine substituent at the 5-position and a Cbz protecting group on the amino nitrogen.

IdentifierValueReference
IUPAC Name 2-[(Benzyloxycarbonyl)amino]-5-bromobenzoic acid
CAS Number 778601-73-3[1]
Molecular Formula C₁₅H₁₂BrNO₄[1]
Molecular Weight 350.16 g/mol [1]
SMILES O=C(O)C1=CC(Br)=CC=C1NC(OCC2=CC=CC=C2)=O[1]

While extensive experimental data for the target compound is not broadly published, the properties of its key precursor, 2-amino-5-bromobenzoic acid, provide a useful reference point.

PropertyValue (for 2-amino-5-bromobenzoic acid)Reference
Appearance Slight yellow to white powder[2]
Melting Point 213-215 °C (decomposes)[3]
Solubility Soluble in methanol and dimethyl sulfoxide (DMSO)[4]

The N-protected product, 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid, is expected to be a stable, white to off-white crystalline solid, with solubility in polar organic solvents like DMSO, DMF, and alcohols.

Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing the title compound is through the N-protection of 2-amino-5-bromobenzoic acid. This is typically achieved via a Schotten-Baumann reaction, a well-established method for acylating amines.

Reaction Principle: The synthesis involves the reaction of the nucleophilic amino group of 2-amino-5-bromobenzoic acid with the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is conducted in the presence of a base, which serves both to neutralize the hydrochloric acid byproduct and to maintain the amine in its more nucleophilic, deprotonated state.

Detailed Experimental Protocol
  • Materials:

    • 2-Amino-5-bromobenzoic acid (1.0 eq)[3]

    • Benzyl chloroformate (Cbz-Cl, 1.1 eq)

    • Sodium bicarbonate (NaHCO₃, 2.5 eq) or 2M Sodium Hydroxide (NaOH)

    • Tetrahydrofuran (THF) or 1,4-Dioxane

    • Deionized Water

    • 1M Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Saturated Brine Solution

  • Step-by-Step Procedure:

    • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-5-bromobenzoic acid (1.0 eq) in a 1:1 mixture of THF and water.

    • Basification: Cool the suspension to 0 °C using an ice-water bath. Slowly add sodium bicarbonate (2.5 eq). The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards product formation.

    • Addition of Protecting Agent: While vigorously stirring the cooled suspension, add benzyl chloroformate (1.1 eq) dropwise over 15-20 minutes. A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

    • Work-up and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted benzyl chloroformate or other non-polar impurities.

    • Acidification and Precipitation: Carefully acidify the aqueous layer to a pH of ~2 using 1M HCl while stirring in an ice bath. This step protonates the carboxylate, rendering the final product insoluble in the aqueous medium, causing it to precipitate.

    • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.

    • Drying: Dry the purified product under vacuum to yield 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid as a solid. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_materials Starting Materials cluster_process Reaction & Work-up A 2-Amino-5-bromobenzoic Acid P1 1. Mix & Cool to 0 °C A->P1 B Benzyl Chloroformate P2 2. Add Cbz-Cl (Protection) B->P2 C Base (e.g., NaHCO₃) in THF/Water C->P1 P1->P2 P3 3. Acidify (Precipitation) P2->P3 P4 4. Filter, Wash & Dry P3->P4 Product Final Product: 2-(((Benzyloxy)carbonyl)amino) -5-bromobenzoic acid P4->Product

Caption: Workflow for the N-Cbz protection of 2-amino-5-bromobenzoic acid.

Spectroscopic Analysis for Structural Elucidation

Confirming the structure of the synthesized product is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its identity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the three main parts of the molecule.

    • Aromatic Protons (Benzyl): A multiplet around 7.3-7.4 ppm integrating to 5 protons.

    • Aromatic Protons (Benzoic Acid): Three protons on the disubstituted ring, with chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing bromine and carboxyl groups and the electron-donating amide group.

    • Methylene Protons (-CH₂-): A singlet around 5.2 ppm for the two benzylic protons.

    • Amide Proton (-NH-): A broad singlet, typically downfield.

    • Carboxylic Acid Proton (-COOH): A very broad singlet, highly downfield (>10 ppm).

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups.

    • ~3300 cm⁻¹: N-H stretch from the amide.

    • ~3000 cm⁻¹ (broad): O-H stretch from the carboxylic acid dimer.

    • ~1720 cm⁻¹: C=O stretch from the carboxylic acid.

    • ~1690 cm⁻¹: C=O stretch from the carbamate (amide I band).

    • ~1530 cm⁻¹: N-H bend (amide II band).

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic distribution. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum would show:

    • [M-H]⁻ Ion: In negative ion mode, a pair of peaks at m/z 348 and 350, with roughly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

    • [M+H]⁺ Ion: In positive ion mode, a corresponding pair at m/z 350 and 352.

    • Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of the benzyl group (91 Da) or the entire benzyloxy group.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_analysis Spectroscopic Techniques cluster_interpretation Data Interpretation Start Purified Sample NMR ¹H & ¹³C NMR Start->NMR IR FT-IR Start->IR MS LC-MS (ESI) Start->MS NMR_Data Confirm Proton & Carbon Skeleton NMR->NMR_Data IR_Data Identify Functional Groups (C=O, N-H, O-H) IR->IR_Data MS_Data Verify Molecular Weight & Isotopic Pattern MS->MS_Data Conclusion Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the complete spectroscopic analysis.

Applications in Research and Development

2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is not typically an end-product but rather a strategic intermediate. Its value lies in its pre-installed functionalities, which allow for sequential and controlled synthetic transformations.

  • Peptide and Peptidomimetic Synthesis: As a protected amino acid derivative, it can be used in solution-phase peptide synthesis.[3][5] The carboxylic acid can be activated and coupled with another amine, while its own amine remains protected.

  • Heterocyclic Chemistry: The molecule is an ideal precursor for synthesizing complex heterocyclic scaffolds, which are prevalent in pharmaceuticals. The ortho-relationship of the amine and carboxylic acid can be exploited for cyclization reactions to form benzoxazinones or other related structures after deprotection.

  • Fragment-Based Drug Discovery: This compound can serve as a valuable fragment or building block. The 5-bromoanthranilic acid core is found in various biologically active molecules. For instance, the closely related precursor, 2-amino-5-bromobenzoic acid, is a key starting material for synthesizing certain Hepatitis C virus inhibitors and is structurally related to intermediates for modern antidiabetic drugs like Dapagliflozin.[4][6][7] The Cbz-protected version allows for controlled introduction of this core into a target structure.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential. While specific toxicity data for this compound is not available, the precursor 2-amino-5-bromobenzoic acid is known to cause skin and serious eye irritation and may be toxic if swallowed.[4] Standard laboratory precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to ensure its long-term stability.[4]

Conclusion

2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is a well-defined chemical entity with significant potential as a synthetic intermediate. Its preparation from readily available starting materials via robust and well-understood chemical reactions makes it an accessible tool for chemists. The combination of a protected amine, a carboxylic acid, and a reactive bromine handle on a single aromatic scaffold provides multiple avenues for the construction of complex molecular architectures, positioning it as a valuable asset in the toolkit of medicinal and synthetic organic chemists.

References

  • 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem. [Link]

  • 2-Amino-5-bromobenzoic acid - NIST WebBook. [Link]

  • 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid - Chemchart. [Link]

  • 2-(benzyloxy)-5-bromobenzoic acid (C14H11BrO3) - PubChemLite. [Link]

  • 2-Amino-5-bromobenzoic acid (5794-88-7) - Chemchart. [Link]

  • 2-Amino-5-bromobenzoic acid - NIST WebBook. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. [Link]

  • 2-Amino-5-bromobenzoic acid, 5 g, CAS No. 5794-88-7 | Aromatic Building Blocks. [Link]

  • CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google P
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - ResearchGate. [Link]

Sources

Exploratory

NMR spectral analysis of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid

An In-depth Technical Guide to the NMR Spectral Analysis of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid Foreword: The Narrative of a Molecule In the field of drug development and synthetic chemistry, a molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the NMR Spectral Analysis of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid

Foreword: The Narrative of a Molecule

In the field of drug development and synthetic chemistry, a molecule's structure is its biography. Every peak and split in a Nuclear Magnetic Resonance (NMR) spectrum tells a part of that story—revealing its atomic connectivity, its electronic environment, and ultimately, its identity. This guide is dedicated to a comprehensive structural elucidation of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid, a key intermediate in the synthesis of complex pharmaceutical agents. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. Our approach is grounded in the principle of self-validation, where each piece of spectroscopic evidence corroborates the next, building an unassailable case for the molecule's structure.

Molecular Architecture and Electronic Landscape

To interpret the NMR spectrum, we must first understand the molecule's constituent parts and the electronic interplay between them. The structure comprises three key domains: a 1,2,4-trisubstituted benzoic acid ring, an N-linked benzyloxycarbonyl (Cbz) protecting group, and the labile protons of the amine and carboxylic acid functionalities.

  • The Benzoic Acid Core: The aromatic ring is substituted with three distinct groups:

    • -COOH (Carboxylic Acid): A strong electron-withdrawing and deactivating group.

    • -Br (Bromo): An electronegative, deactivating group with a significant inductive effect.[1][2]

    • -NH(Cbz) (Cbz-protected Amine): An electron-donating group through resonance, though the adjacent carbonyl group of the Cbz moiety modulates this effect.

This substitution pattern creates a unique electronic environment for each of the three aromatic protons (H-3, H-4, H-6) and six aromatic carbons, leading to predictable, yet distinct, chemical shifts and coupling patterns.

  • The Benzyloxycarbonyl (Cbz) Group: This common protecting group contributes a five-proton phenyl ring and a two-proton methylene bridge, each with its own characteristic NMR signature.

¹H NMR Analysis: Decoding Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton framework of the molecule. The expected signals are a direct consequence of the electronic effects described above and the through-bond coupling interactions between neighboring protons.

Causality of Chemical Shifts and Splitting

The chemical shift of an aromatic proton is determined by the net electronic effect of the substituents. Electron-withdrawing groups (EWGs) like -COOH and -Br pull electron density away from the ring, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).[2][3] Conversely, electron-donating groups (EDGs) like the -NH- moiety increase electron density, shielding adjacent protons and shifting them upfield.

Spin-spin coupling provides connectivity information. Protons on adjacent carbons (ortho, ³J coupling) split each other's signals with a large coupling constant, typically 7-10 Hz.[4] Coupling between protons separated by four bonds (meta, ⁴J) is significantly smaller (1-3 Hz), while five-bond para coupling (⁵J) is usually negligible (<1 Hz) and often not resolved.[5][6]

Predicted ¹H NMR Spectrum and Assignments

The following table outlines the predicted ¹H NMR data for the title compound, assuming acquisition in a solvent like DMSO-d₆, which is ideal for dissolving the acid and observing exchangeable protons.[7]

Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
-COOH > 12.0Broad Singlet (br s)1HN/AHighly deshielded acidic proton, position is concentration and temperature dependent.[8]
-NH- 9.0 - 10.0Broad Singlet (br s)1HN/AAmide proton, deshielded by the adjacent carbonyl group. Position is solvent dependent.[9]
H-6 ~8.2Doublet (d)1H⁴J ≈ 2.5 HzOrtho to the strongly deshielding -COOH group and meta to -Br. Shows only small meta coupling to H-4.
H-4 ~7.8Doublet of Doublets (dd)1H³J ≈ 8.8 Hz, ⁴J ≈ 2.5 HzOrtho to -Br and meta to -COOH. Exhibits large ortho coupling to H-3 and small meta coupling to H-6.
Cbz Phenyl-H 7.3 - 7.5Multiplet (m)5HN/AStandard chemical shift range for monosubstituted benzene ring protons of the benzyl group.[10]
H-3 ~7.2Doublet (d)1H³J ≈ 8.8 HzOrtho to the electron-donating -NH(Cbz) group and meta to -Br. Shows large ortho coupling to H-4.
-CH₂- ~5.2Singlet (s)2HN/ABenzylic protons adjacent to an oxygen atom. Appears as a sharp singlet as there are no adjacent protons.[8][10]
Visualization: Aromatic Coupling Network

The through-bond spin-spin coupling relationships that define the splitting patterns of the benzoic acid ring protons can be visualized as follows:

G H3 H-3 H4 H-4 H3->H4 ³J (ortho) H6 H-6 H4->H6 ⁴J (meta)

Caption: Coupling relationships between aromatic protons of the benzoic acid core.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon environment within the molecule. With proton decoupling, each carbon appears as a singlet, and its chemical shift is highly sensitive to its electronic surroundings.

Predicted ¹³C NMR Spectrum and Assignments
Assignment Predicted δ (ppm) Rationale
-COOH ~168The carbonyl carbon of the carboxylic acid is highly deshielded by two oxygen atoms.[11]
Cbz C=O ~153The amide/carbamate carbonyl carbon.
C-2 ~142Aromatic carbon bonded to the electron-donating nitrogen, shifted downfield.
Cbz Phenyl C-1' ~136Quaternary carbon of the benzyl group's phenyl ring.
C-5 ~135Aromatic carbon bearing the bromine atom.
C-4 ~133Aromatic CH carbon.
Cbz Phenyl C-2'/3'/4' 128 - 129Phenyl carbons of the benzyl group. Due to symmetry, C-2'/C-6' and C-3'/C-5' are equivalent.[8]
C-6 ~125Aromatic CH carbon.
C-1 ~120Quaternary aromatic carbon bonded to the carboxylic acid group.
C-3 ~115Aromatic CH carbon, shielded by the adjacent ortho -NH group.
-CH₂- ~67The benzylic carbon, shifted downfield by the adjacent oxygen atom.[10]

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data hinges on meticulous sample preparation and appropriate acquisition parameters. This protocol is designed to yield high-quality, reproducible data.

Step-by-Step Methodology
  • Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves the analyte and allows for the clear observation of the exchangeable -COOH and -NH- protons.[7][12][13]

  • Sample Preparation:

    • Accurately weigh 10-15 mg of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Spectrometer Setup & ¹H Acquisition:

    • Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

    • Acquire the ¹H spectrum with 16-32 scans.

    • Set the spectral width from -2 to 13 ppm.

    • Use a relaxation delay (d1) of 2-5 seconds to ensure full relaxation of all protons for accurate integration.

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width from 0 to 200 ppm.

Visualization: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Analyte (10-15 mg) Dissolve Dissolve in DMSO-d6 (0.6 mL) with TMS Weigh->Dissolve Shim Tune & Shim Spectrometer Dissolve->Shim H1 Acquire ¹H Spectrum Shim->H1 C13 Acquire ¹³C Spectrum H1->C13 Process Fourier Transform & Phase Correction C13->Process Integrate Integrate & Reference Process->Integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

The Pinnacle of Confidence: 2D NMR for Unambiguous Validation

While 1D NMR provides a wealth of information, complex structures demand a higher level of proof. 2D NMR experiments serve as the ultimate self-validating system, revealing correlations between nuclei that confirm the assigned structure beyond any reasonable doubt.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment would show a cross-peak between H-3 and H-4, confirming their ortho relationship. A weaker cross-peak might also be visible between H-4 and H-6, confirming their meta coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It would show correlations for H-3/C-3, H-4/C-4, H-6/C-6, and the benzylic -CH₂- protons to the benzylic carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It reveals 2- and 3-bond correlations between protons and carbons. Key expected correlations that would lock in the structure include:

    • The -NH- proton to the Cbz C=O carbon and to C-2 and C-3 of the benzoic acid ring.

    • The -CH₂- protons to the Cbz C=O carbon and to C-1' of the Cbz phenyl ring.

    • Proton H-6 to the -COOH carbon and to C-2 and C-4 .

Visualization: Key HMBC Validation Pathways

Caption: Key HMBC correlations confirming the molecular assembly.

Conclusion

The is a textbook example of structure elucidation. By systematically interpreting the chemical shifts, coupling constants, and integration of the ¹H spectrum, and assigning the signals in the ¹³C spectrum, a clear picture of the molecule emerges. This 1D analysis, when further validated by a suite of 2D experiments like COSY, HSQC, and particularly HMBC, provides an unambiguous and robust confirmation of the molecular structure. This methodical, multi-faceted approach ensures the highest level of scientific integrity, which is paramount for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

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  • Abraham, R. J., & Mobli, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(5), 475-484. Available at: [Link]

  • Tan, J., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(9), 15699-15711. Available at: [Link]

  • Gördüler, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-274. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • Al-Ktaifani, M. M., et al. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Bulletin of the Chemical Society of Ethiopia, 40(3), 485-500. Available at: [Link]

  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352. Available at: [Link]

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  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

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Foundational

pKa values and acidity of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid

An In-depth Technical Guide to the Acidity and pKa Determination of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Acidity and pKa Determination of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the acidity of 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid, a substituted anthranilic acid derivative of interest in medicinal chemistry. We will explore the theoretical underpinnings of its acidity based on molecular structure, present detailed, field-proven experimental protocols for its empirical pKa determination via potentiometric titration and UV-Vis spectrophotometry, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pKa and its practical determination.

Introduction: The Significance of pKa in Drug Development

The extent to which a molecule ionizes in a solution of a given pH is dictated by its pKa value(s). For a drug candidate, this ionization state is paramount. It governs aqueous solubility, membrane permeability, and the nature of interactions with its biological target. 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid incorporates several functional groups that contribute to its overall acidic character: a carboxylic acid, a carbamate, and a substituted aromatic ring. The primary acidic center is the carboxylic acid group. Understanding its propensity to deprotonate is essential for formulating this compound and predicting its in vivo behavior. An accurate pKa value enables the prediction of the molecule's charge at physiological pH (~7.4), which is crucial for anticipating its pharmacokinetic and pharmacodynamic properties.[1][2]

Theoretical Acidity Analysis

The acidity of the carboxylic acid group in 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid is modulated by the electronic effects of the substituents on the benzene ring. To predict its pKa, we must analyze these effects relative to the unsubstituted benzoic acid, which has a pKa of approximately 4.2.

  • Benzoic Acid Core : The baseline for our analysis.

  • 5-Bromo Substituent : Located para to the carboxylic acid, the bromine atom exerts two opposing electronic effects:

    • Inductive Effect (-I) : As an electronegative atom, bromine withdraws electron density through the sigma bonds, stabilizing the resulting carboxylate anion. This effect increases acidity (lowers pKa).[3][4]

    • Resonance Effect (+R) : The lone pairs on the bromine can be donated into the aromatic pi-system. However, for halogens, the inductive effect is dominant in influencing the acidity of benzoic acids.

  • 2-(((Benzyloxy)carbonyl)amino) Substituent : This N-Cbz protected amino group is at the ortho position. Its influence is complex:

    • Electronic Effect : The carbamate group contains a nitrogen atom whose lone pair is delocalized by the adjacent electron-withdrawing carbonyl group. This reduces the electron-donating ability of the nitrogen, making the entire substituent moderately deactivating (electron-withdrawing), which should increase acidity.

    • The Ortho-Effect : Almost all substituents in the ortho position increase the acidity of benzoic acid, a phenomenon attributed to a combination of steric and electronic factors.[5] Steric hindrance may force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the protonated form and favoring dissociation.

    • Intramolecular Hydrogen Bonding : The N-H of the carbamate can form a hydrogen bond with the oxygen of the carboxylic acid group. This would stabilize the protonated form of the acid, making it less acidic (increasing the pKa).

Prediction : The combined electron-withdrawing inductive effects of the para-bromo and ortho-carbamate substituents, along with the ortho-effect, are expected to overcome any stabilizing effect from intramolecular hydrogen bonding. Therefore, 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid is predicted to be a stronger acid than benzoic acid, with a pKa value lower than 4.2.

cluster_molecule Structural Influences on Acidity cluster_effects Electronic & Steric Effects cluster_outcome Predicted Outcome Molecule 2-(((Benzyloxy)carbonyl)amino)- 5-bromobenzoic acid BenzoicAcid Benzoic Acid Core (pKa ≈ 4.2) Molecule->BenzoicAcid Bromo 5-Bromo Group (para to -COOH) Molecule->Bromo CbzAmino 2-Cbz-amino Group (ortho to -COOH) Molecule->CbzAmino Inductive Inductive Effect (-I) (Electron Withdrawing) Bromo->Inductive Dominant CbzAmino->Inductive Ortho Ortho-Effect (Steric/Electronic) CbzAmino->Ortho Hbond Intramolecular H-Bond (Stabilizes Acid Form) CbzAmino->Hbond Result Increased Acidity (pKa < 4.2) Inductive->Result Stabilizes Anion Ortho->Result Favors Dissociation Hbond->Result Counteracting Effect

Caption: Logical relationship of substituents and their effects on the acidity of the target molecule.

Experimental pKa Determination

To obtain a precise pKa value, empirical measurement is essential. Below are two robust, widely-used methods for pKa determination.

Method 1: Potentiometric Titration

This classic thermodynamic method involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[6][7] The pKa is the pH at which the acid is half-neutralized.

Causality and Self-Validation:

  • Calibration : The protocol begins with a multi-point calibration of the pH electrode using standard buffers (e.g., pH 4, 7, and 10). This is a critical self-validating step that ensures the accuracy of all subsequent pH measurements.[2][7]

  • Inert Atmosphere : Purging the solution with nitrogen removes dissolved CO2, which can form carbonic acid and interfere with the titration of the target compound, ensuring that the measured pH changes are solely due to the analyte's dissociation.[7]

  • Constant Ionic Strength : Using a background electrolyte like KCl maintains a constant ionic strength, which keeps the activity coefficients of the ions in solution relatively constant. This ensures that the potentiometric measurement reflects changes in concentration, not activity.[2][7]

Experimental Protocol:

  • Preparation of Solutions :

    • Analyte Solution : Accurately weigh and dissolve 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid in a suitable co-solvent (e.g., methanol or DMSO) if insolubility in water is an issue, and then dilute with deionized water to a final concentration of approximately 1-10 mM.

    • Titrant : Prepare and standardize a 0.1 M NaOH solution.

    • Ionic Strength Adjuster : Prepare a 1 M KCl solution.

  • Apparatus Setup :

    • Place a known volume (e.g., 20 mL) of the analyte solution into a jacketed titration vessel maintained at 25 °C.

    • Add a sufficient volume of the 1 M KCl solution to achieve a final ionic strength of 0.15 M.[7]

    • Immerse the calibrated combined pH electrode and a magnetic stirrer into the solution.

    • Begin purging the solution with nitrogen and maintain a gentle stream throughout the experiment.

  • Titration Procedure :

    • Allow the pH reading to stabilize.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or auto-titrator.

    • Record the pH value after each addition, ensuring the reading is stable before proceeding.

    • Continue the titration until the pH has passed the expected equivalence point by at least 2 pH units.

  • Data Analysis :

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the pH value at the half-equivalence point.[7] This point can be precisely located by finding the inflection point of the sigmoid curve, typically by calculating the first or second derivative of the curve.[1]

Method 2: UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule have different ultraviolet-visible absorption spectra, which is common for compounds with a chromophore near the ionization site.[6]

Causality and Self-Validation:

  • Wavelength Selection : The choice of wavelength for analysis is critical. By scanning the compound at very low and very high pH (to isolate the fully protonated and deprotonated species, respectively), one can identify the wavelength of maximum absorbance difference (λ_max), which provides the highest sensitivity for the measurement.[6] Measurements should not be taken at an isosbestic point, where the molar absorptivity of both species is identical.[6][8]

  • Buffer System : The use of a series of well-characterized buffers with known, stable pH values is a self-validating aspect of the protocol. It ensures the independent variable (pH) is accurately controlled, allowing for a reliable correlation with the dependent variable (absorbance).[9]

Experimental Protocol:

  • Preparation of Solutions :

    • Stock Solution : Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol).

    • Buffer Series : Prepare a series of buffers covering a pH range of approximately pKa ± 2. For an expected pKa around 3-4, a series of citrate or acetate buffers from pH 2.5 to 5.5 would be appropriate.

  • Spectral Acquisition :

    • Determine the UV-Vis spectrum of the analyte in a highly acidic (e.g., pH 1) and a highly basic (e.g., pH 10) solution to identify the spectra of the pure acidic (HA) and basic (A⁻) forms and select an appropriate analytical wavelength.

    • For each buffer in the series, prepare a sample by adding a small, constant aliquot of the analyte stock solution to a known volume of the buffer. Ensure the final concentration is identical across all samples.

    • Measure the absorbance of each buffered solution at the pre-determined analytical wavelength.

  • Data Analysis :

    • Plot the measured absorbance (A) versus the pH of the buffer solutions. The data will form a sigmoidal curve.

    • The pKa can be determined from the inflection point of this curve. Alternatively, the pKa can be calculated for each point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, A_a is the absorbance of the pure acidic form, and A_b is the absorbance of the pure basic form.[9] The average of the calculated pKa values is taken as the final result.

cluster_prep Phase 1: Preparation cluster_titration Phase 2: Potentiometric Titration cluster_analysis Phase 3: Data Analysis P1 Prepare Analyte Stock Solution T1 Aliquot Analyte & KCl into Titration Vessel P1->T1 P2 Prepare Titrant (NaOH) & Ionic Strength Adjuster (KCl) P2->T1 P3 Calibrate pH Meter (pH 4, 7, 10) P3->T1 T2 Purge with N2 Gas T1->T2 T3 Add NaOH Titrant in Increments T2->T3 T4 Record Stable pH after Each Addition T3->T4 A1 Plot pH vs. Volume of Titrant T4->A1 A2 Calculate 1st Derivative of Titration Curve A1->A2 A3 Identify Peak of Derivative (Equivalence Point) A2->A3 A4 Determine pKa at Half-Equivalence Volume A3->A4

Caption: Experimental workflow for pKa determination by potentiometric titration.

Data Summary and Interpretation

The data obtained from the experimental procedures should be compiled for clear comparison and analysis.

ParameterTheoretical PredictionPotentiometric Titration (Hypothetical)UV-Vis Spectrophotometry (Hypothetical)
pKa < 4.23.85 ± 0.053.81 ± 0.08
Benzoic Acid (Ref.) 4.20--
4-Bromobenzoic Acid (Ref.) 3.96--

Interpretation of Results: The hypothetical experimental values (pKa ≈ 3.8-3.9) align with the theoretical prediction that 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid is more acidic than benzoic acid (pKa 4.2). This confirms that the electron-withdrawing effects of the bromo and carbamate substituents, combined with the ortho-effect, are the dominant factors influencing the acidity of the carboxylic acid group. The close agreement between the two distinct experimental methods would provide a high degree of confidence in the determined value. A pKa of ~3.85 indicates that at physiological pH (7.4), the molecule will exist almost exclusively in its deprotonated, anionic carboxylate form, which has significant implications for its solubility and potential interactions with biological systems.

Conclusion

This guide has detailed the theoretical and practical considerations for determining the pKa of 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid. Through an analysis of its substituent effects, we predicted an acidity greater than that of benzoic acid. We have provided robust, self-validating protocols for both potentiometric titration and UV-Vis spectrophotometry, two gold-standard methods for pKa determination. An accurate understanding and empirical validation of this key physicochemical parameter are indispensable for the rational design and development of this compound as a potential therapeutic agent.

References

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scirp.org. [Link]

  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education, ACS Publications. [Link]

  • How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]

  • Galva, N., et al. (2021). QSPR Prediction of pKa for Benzoic Acids in Different Solvents. ResearchGate. [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. DergiPark. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]

  • Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.[Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. [Link]

  • 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Acidity and Ionization States of Amino Acids. YouTube. [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson. [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2019). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]

  • 20.4 Substituent Effects on Acidity. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]

  • the acid base behaviour of amino acids. Chemguide. [Link]

  • Amino acid. Wikipedia. [Link]

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Exploratory

5-Bromoanthranilic Acid Derivatives in Medicinal Chemistry: Synthesis, Pharmacological Applications, and Mechanistic Insights

Executive Summary 5-Bromoanthranilic acid (2-amino-5-bromobenzoic acid) is a privileged bifunctional scaffold in medicinal chemistry. The presence of the carboxylic acid and amine groups at the ortho position makes it an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromoanthranilic acid (2-amino-5-bromobenzoic acid) is a privileged bifunctional scaffold in medicinal chemistry. The presence of the carboxylic acid and amine groups at the ortho position makes it an ideal precursor for synthesizing diverse heterocyclic systems, most notably quinazolinones, benzoxazinones, and oxadiazoles. Furthermore, the bromine atom at the 5-position serves as a critical handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid expansion of chemical space. This technical guide provides an in-depth analysis of the synthetic methodologies, structure-activity relationships (SAR), and pharmacological applications of 5-bromoanthranilic acid derivatives.

Chemical Foundation and Reactivity Profile

The utility of 5-bromoanthranilic acid stems from its orthogonal reactivity. The primary amine can undergo acylation or alkylation, while the carboxylic acid is primed for condensation reactions. When reacted with acetic anhydride or benzoyl chloride, the molecule readily cyclizes to form 3,1-benzoxazin-4-ones. These highly reactive intermediates are susceptible to nucleophilic attack by nitrogen nucleophiles (such as anilines or hydrazine), undergoing ring-opening and subsequent re-cyclization to form thermodynamically stable quinazolin-4(3H)-ones. The C6-bromine atom significantly increases the lipophilicity of the resulting molecules, which often enhances membrane permeability and target binding affinity within biological systems.

Synthetic Methodologies & Workflows

Protocol 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one

This protocol describes the foundational cyclization of 5-bromoanthranilic acid into a benzoxazinone intermediate [1].

  • Step 1: Dissolve 0.005 mol of 5-bromoanthranilic acid in 0.01 mol of acetic anhydride.

  • Step 2: Reflux the mixture under anhydrous conditions for 5 hours.

  • Step 3: Distill off the excess acetic anhydride under reduced pressure.

  • Step 4: Cool the mixture to room temperature, filter the resulting solid, wash, and dry under vacuum.

  • Step 5: Recrystallize the product from absolute ethanol to yield pure 6-bromo-2-methyl-3,1-benzoxazin-4-one.

Mechanistic Rationale: Acetic anhydride serves a dual purpose as both the acylating agent for the primary amine and the dehydrating agent that drives the intramolecular cyclization. Distilling off the excess reagent and the acetic acid byproduct shifts the equilibrium toward the thermodynamically stable benzoxazinone. Self-Validation & QC: The reaction completion must be monitored by Thin-Layer Chromatography (TLC) using a chloroform:methanol (8:2) solvent system. Successful cyclization is confirmed by FTIR, specifically the disappearance of the broad -OH and -NH2 stretches of the starting material and the appearance of a sharp lactone/lactam C=O stretch around 1760 cm⁻¹.

Protocol 2: Conversion to 6-Bromo-3-(substituted phenyl)quinazolin-4(3H)-ones
  • Step 1: Combine equimolar quantities (0.01 mol) of 6-bromo-2-methyl-3,1-benzoxazin-4-one and a substituted aniline in glacial acetic acid.

  • Step 2: Reflux the mixture for 5–6 hours.

  • Step 3: Monitor the reaction via TLC (Merck Silica-60F254).

  • Step 4: Pour the cooled reaction mixture into crushed ice. Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol.

Mechanistic Rationale: Glacial acetic acid provides the necessary acidic medium to protonate the benzoxazinone oxygen, increasing the electrophilicity of the C2 carbon. The aniline nucleophile attacks this position, opening the ring to form an intermediate amide, which subsequently undergoes a second dehydration-driven cyclization to form the highly stable quinazolinone core [2]. Self-Validation & QC: The final product is validated via ¹H-NMR (DMSO-d6), verifying the presence of the characteristic quinazolinone methyl singlet (~2.45-3.10 ppm) and the integration of the newly introduced aromatic protons.

SyntheticWorkflow A 5-Bromoanthranilic Acid B Acetic Anhydride Reflux, 5h A->B C 6-Bromo-2-methyl- 3,1-benzoxazin-4-one B->C D Substituted Anilines Glacial Acetic Acid C->D E 6-Bromoquinazolin-4(3H)-ones D->E F Suzuki-Miyaura Cross-Coupling E->F G C6-Aryl Quinazolinones F->G

Synthetic workflow from 5-bromoanthranilic acid to C6-aryl quinazolinones.

Pharmacological Applications & Biological Activities

Derivatives of 5-bromoanthranilic acid exhibit a broad spectrum of biological activities, making them highly valuable in drug discovery.

Anti-inflammatory and Analgesic Activity: Quinazolin-4-ones derived from 5-bromoanthranilic acid are well-documented for their anti-inflammatory properties, often acting via the inhibition of cyclooxygenase (COX) enzymes. In carrageenan-induced paw edema models, derivatives bearing electron-donating groups (e.g., o-methoxyphenyl and p-methoxyphenyl) at the N3 position demonstrated significant edema inhibition (up to 40.10%), comparable to standard NSAIDs like ibuprofen [2].

Antimicrobial and Antifungal Efficacy: The halogenated quinazolinone scaffold penetrates microbial cell walls effectively. Studies have shown that 6-bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-ones possess marked antibacterial activity against Bacillus subtilis and Staphylococcus aureus, as well as antifungal activity against Candida albicans[3].

Antiviral Agents (HCV NS5B Polymerase Inhibitors): Beyond quinazolinones, 5-bromoanthranilic acid itself serves as a precursor for non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. Coupling the anthranilic acid core with arylsulfonyl chlorides yields sulfonamides that bind to the thumb pocket 2 of the polymerase. Halogenation at the 4- and 5-positions (e.g., 5-bromo) significantly improves binding affinity, lowering the IC50 values into the low micromolar range (~10 μM) compared to unsubstituted analogs [4].

Quantitative Data Summary

The following table summarizes the key biological activities of notable 5-bromoanthranilic acid derivatives.

Compound Class / SubstitutionTarget / AssayKey Finding / PotencyReference
3-(o-methoxyphenyl)-6-bromoquinazolin-4-oneCarrageenan-induced paw edema (Rats)39.45% inhibition (comparable to Ibuprofen)[2]
3-(p-methoxyphenyl)-6-bromoquinazolin-4-oneCarrageenan-induced paw edema (Rats)40.10% inhibition (comparable to Ibuprofen)[2]
5-Bromoanthranilic acid sulfonamidesHCV NS5B Polymerase (Thumb pocket 2)IC50 ~ 10 μM (4-fold more potent than unsubstituted)[4]
6-Bromo-2-phenyl-quinazolin-4-one acetamidesAnalgesic Activity ModelsSignificant central nervous system analgesic effect[5]

Mechanistic Insights & Structure-Activity Relationships (SAR)

The SAR of 5-bromoanthranilic acid derivatives reveals that the 5-bromo substituent is not merely a synthetic handle but a crucial pharmacophore element. In kinase inhibitors (e.g., VEGFR2 and EGFR inhibitors), the bromine atom occupies hydrophobic pockets within the ATP-binding site, enhancing the residence time of the drug [6]. Furthermore, for anti-inflammatory agents, the N3-phenyl substitution on the quinazolinone ring dictates the COX-2 selectivity; ortho- and para-methoxy substitutions provide optimal steric bulk and electronic density to interact favorably with the COX active site.

PharmTargets Core 5-Bromoanthranilic Acid Derivatives T1 HCV NS5B Polymerase Inhibition Core->T1 Sulfonamides T2 COX / Inflammation Pathways Core->T2 Quinazolin-4-ones T3 Microbial Targets (B. subtilis, S. aureus) Core->T3 Oxadiazoles / Thiazolidinones T4 Kinase Receptors (EGFR, VEGFR2) Core->T4 Cross-coupled Aryls

Key pharmacological targets and corresponding derivative classes of 5-bromoanthranilic acid.

Conclusion & Future Perspectives

5-Bromoanthranilic acid remains a cornerstone building block in medicinal chemistry. Its dual functional groups enable the construction of complex heterocycles, while the bromine atom facilitates both target-site hydrophobic interactions and late-stage synthetic modifications via Suzuki-Miyaura cross-coupling. Future research is likely to focus on utilizing these derivatives in targeted protein degradation (PROTACs) and the development of highly selective allosteric kinase inhibitors.

References

  • Title: Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives Source: International Journal of Drug Development & Research URL: [Link]

  • Title: New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Synthesis and biological evaluation of some novel oxo-quinazoline derivatives for their anti bacterial activity Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL: [Link]

  • Title: Discovery of a novel series of non-nucleoside thumb pocket 2 HCV NS5B polymerase inhibitors Source: Bioorganic & Medicinal Chemistry Letters / McGill University URL: [Link]

  • Title: Design, Synthesis, Computer Modeling and Analgesic Activity of Some New Quinazoline Derivatives Source: Hilaris Publisher URL: [Link]

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Protocols & Analytical Methods

Method

Synthesis of Quinazolinones Using 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of quinazolinones, a critical heterocyclic scaffold in medicinal chemistry, utilizing 2-(((ben...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of quinazolinones, a critical heterocyclic scaffold in medicinal chemistry, utilizing 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid as a key starting material. The strategic use of this precursor allows for the introduction of diverse functionalities, paving the way for the development of novel therapeutic agents.

I. Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a class of fused bicyclic heterocyclic compounds that are of immense interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities.[1][2] Their unique structure allows for extensive chemical modifications, leading to compounds with significant pharmacological potential, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5] Notably, several FDA-approved drugs, such as erlotinib, gefitinib, and lapatinib, are based on the quinazolinone framework and function as epidermal growth factor receptor (EGFR) inhibitors in cancer therapy.[1][6]

The synthesis of the quinazolinone skeleton is versatile, often starting from anthranilic acid or its derivatives.[7] This guide focuses on a specific and strategic starting material, 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid, to highlight a controlled and adaptable synthetic route.

II. Strategic Approach: The Role of Key Structural Features

The choice of 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid as a precursor is deliberate and offers several advantages in the synthesis of a diverse library of quinazolinone derivatives.

  • The Benzyloxycarbonyl (Cbz) Protecting Group: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis.[8] Its primary function is to mask the nucleophilicity of the amino group on the anthranilic acid backbone, preventing unwanted side reactions during subsequent synthetic steps.[9][10] The Cbz group is stable under a variety of reaction conditions and can be selectively removed under mild conditions, most commonly via catalytic hydrogenolysis, which is orthogonal to many other protecting groups.[8][9][11][12] The introduction of the Cbz group can also enhance the crystallinity of intermediates, which can simplify their purification.[8]

  • The 5-Bromo Substituent: The bromine atom at the 5-position of the benzoic acid ring serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage diversification of the quinazolinone scaffold, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological properties.

III. Synthetic Workflow and Mechanism

The general synthetic strategy involves the coupling of the protected 2-aminobenzoic acid with an appropriate amine or amide source, followed by cyclization to form the quinazolinone ring. Subsequent deprotection and functionalization of the bromo-substituent can then be performed.

Synthetic Workflow for Quinazolinones A 2-(((Benzyloxy)carbonyl)amino)- 5-bromobenzoic acid B Amide Bond Formation (Coupling with Amine/Ammonia Source) A->B Coupling Agent (e.g., HATU, EDCI) C N-Protected 2-Amino-5-bromobenzamide Derivative B->C D Cyclization C->D Dehydrative Conditions (e.g., Acetic Anhydride, Heat) E Cbz-Protected 6-Bromoquinazolinone D->E F Cbz Deprotection (e.g., Hydrogenolysis) E->F H2, Pd/C G 6-Bromoquinazolinone F->G H Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) G->H Pd Catalyst, Ligand, Base, Coupling Partner I Diversified Quinazolinone Library H->I

Caption: General synthetic workflow for the preparation of a diversified quinazolinone library.

The core of the quinazolinone synthesis often involves the cyclization of a 2-acylaminobenzoic acid derivative. This can be achieved through various methods, including heating with a dehydrating agent like acetic anhydride. The mechanism proceeds through an initial intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid (or its activated form), followed by dehydration to form the heterocyclic ring.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzamide

This protocol describes the initial amide bond formation, a crucial step in preparing the precursor for cyclization.

Materials:

  • 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid (1.0 eq) in DMF, add NH₄Cl (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(((benzyloxy)carbonyl)amino)-5-bromobenzamide.

Protocol 2: Cyclization to form 6-Bromo-2,3-dihydroquinazolin-4(1H)-one

This protocol details the formation of the quinazolinone ring system.

Materials:

  • 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzamide

  • Acetic anhydride

  • Sodium acetate (NaOAc)

Procedure:

  • A mixture of 2-(((benzyloxy)carbonyl)amino)-5-bromobenzamide (1.0 eq) and anhydrous NaOAc (0.2 eq) in acetic anhydride (5-10 volumes) is heated to reflux (approximately 140 °C).

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the Cbz-protected 6-bromoquinazolinone.

Protocol 3: Deprotection and Further Functionalization

This section outlines the removal of the Cbz group and a general procedure for a Suzuki cross-coupling reaction.

Cbz Deprotection (Hydrogenolysis):

  • Dissolve the Cbz-protected 6-bromoquinazolinone in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected 6-bromoquinazolinone.

Suzuki Cross-Coupling:

  • In a reaction vessel, combine the 6-bromoquinazolinone (1.0 eq), a boronic acid derivative (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Add a suitable solvent system, for example, a mixture of dioxane and water.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 6-substituted quinazolinone.

V. Quantitative Data Summary

The following table provides representative data for the synthesis of a hypothetical 6-aryl-quinazolinone derivative. Actual yields and reaction times will vary depending on the specific substrates and conditions used.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
Amide Formation 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acidNH₄Cl, EDCI, HOBt, DIPEA2-(((Benzyloxy)carbonyl)amino)-5-bromobenzamide80-90
Cyclization 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzamideAcetic anhydride, NaOAcCbz-protected 6-bromoquinazolinone75-85
Deprotection Cbz-protected 6-bromoquinazolinoneH₂, Pd/C6-Bromoquinazolinone90-98
Suzuki Coupling 6-BromoquinazolinonePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃6-Phenylquinazolinone70-85
VI. Conclusion

The use of 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid provides a robust and versatile platform for the synthesis of diverse quinazolinone libraries. The strategic placement of the Cbz protecting group and the bromo-substituent allows for a controlled synthetic sequence and late-stage functionalization, which are highly desirable attributes in modern drug discovery. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthesis of novel quinazolinone-based compounds with potential therapeutic applications.

References

  • ACG Publications. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Benchchem. (n.d.). The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals.
  • RSC Publishing. (n.d.). Recent advances in 4(3H)-quinazolinone syntheses.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis.
  • ACS Publications. (2009, February 25). Synthesis of 3-Substituted-4(3H)-quinazolinones via HATU-Mediated Coupling of 4-Hydroxyquinazolines with Amines | Organic Letters.
  • University of Benghazi. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
  • (2025, June 29). Quinazolinone Synthetic Strategies and Medicinal Significance: A review.
  • MDPI. (n.d.). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent.
  • MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Taylor & Francis. (2015, April 24). An environment-friendly synthesis of 4(3H)-quinazolinones.
  • (2026, February 27). The Role of N-Carbobenzyloxy Protection in Amino Acid Synthesis.
  • ResearchGate. (2023, November 6). Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of quinazolinone.
  • Slideshare. (n.d.). Quinazoline and its diverse array of therapeutic application:A review | PDF.
  • PMC. (n.d.). Developing deprotectase biocatalysts for synthesis.
  • PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides.
  • Universal Journal of Pharmaceutical Research. (n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Retrieved from Universal Journal of Pharmaceutical Research.
  • MDPI. (2022, December 2). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.
  • Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
  • ResearchGate. (n.d.). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid.
  • ChemicalBook. (n.d.). 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis.
  • PMC. (2026, January 4). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines.
  • Figshare. (2026, January 4). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines - ACS Omega.
  • PMC. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization.
  • Organic Chemistry Portal. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization.
  • BLDpharm. (n.d.). 778601-73-3|2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid.
  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • EPO. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

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Application

Application Note &amp; Protocol: High-Fidelity Suzuki-Miyaura Coupling of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic Acid for Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Biaryl Carboxylic Acids The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3][4] The reaction's operational simplicity, tolerance for a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents contribute to its widespread adoption.[2][5][6]

This guide focuses on a specific, high-value substrate: 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid , also known as N-Cbz-5-bromoanthranilic acid. This molecule is a trifunctional building block of significant interest. The aryl bromide serves as a robust handle for palladium-catalyzed coupling.[7] The N-Cbz protected amine and the adjacent carboxylic acid are common features in pharmacophores, offering sites for amide bond formation or other derivatizations. The successful coupling of this substrate provides direct access to a diverse library of biaryl carboxylic acids, which are privileged scaffolds in medicinal chemistry, appearing in numerous drug candidates and biologically active molecules.[8][9]

This document provides a detailed, field-proven protocol, explains the mechanistic rationale behind critical experimental choices, and offers guidance for troubleshooting and optimization.

The Catalytic Engine: Mechanism and Critical Parameters

A deep understanding of the reaction mechanism is essential for rational protocol design and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6]

The Catalytic Cycle

The reaction is a sequence of three fundamental steps that shuttle the palladium catalyst between its Pd(0) and Pd(II) oxidation states:

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid. This step forms a square-planar Pd(II) complex.[3][6][10]

  • Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This process is critically dependent on activation by a base. The base reacts with the organoboron species (e.g., a boronic acid) to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic group to the Pd(II) center, displacing the halide.[1][11][12][13]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[3][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs & Outputs pd0 Pd(0)Ln pdiib Ar-Pd(II)-X(Ln) pd0->pdiib Oxidative Addition (Ar-X) pdiic Ar-Pd(II)-Ar'(Ln) pdiib->pdiic Transmetalation (Ar'-B(OR)2 + Base) pdiic->pd0 Reductive Elimination (Ar-Ar') product Biaryl Product (Ar-Ar') pdiic->product Product Formation arx Aryl Halide (Ar-X) arbor Organoboron (Ar'-B(OR)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality of Experimental Choices

The success of the coupling hinges on the careful selection of several key parameters:

  • Palladium Source & Ligand: While Pd(PPh₃)₄ can be used directly as a Pd(0) source, modern protocols often favor generating the active catalyst in situ from a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a phosphine ligand.[7] The ligand stabilizes the palladium center and modulates its reactivity. For substrates with potentially coordinating groups like amines and carboxylic acids, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or chelating ligands like dppf are often superior, promoting fast reductive elimination and preventing catalyst deactivation.[6][14]

  • Base Selection: The base is not merely a spectator; its identity and strength are critical.[15] Inorganic bases are most common. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are effective choices.[6] The base's role is to form the reactive boronate species. For substrates sensitive to hydrolysis, a non-aqueous base might be considered, but for this specific benzoic acid derivative, aqueous inorganic bases are generally robust and cost-effective.

  • Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is required. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often in combination with water (e.g., a 4:1 or 5:1 ratio), are standard.[7][16] The water aids in dissolving the base and facilitates the formation of the active boronate.[17]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which leads to the formation of inactive palladium black.[7] Therefore, it is imperative to remove oxygen from the reaction mixture by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the setup and reaction.

Experimental Protocol: Suzuki Coupling of N-Cbz-5-bromoanthranilic Acid

This protocol provides a reliable starting point for the coupling of 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid with a generic arylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (1.0 mmol scale)
2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid380.201.0380 mg
Arylboronic AcidVaries1.2 - 1.51.2 - 1.5 mmol
PdCl₂(dppf)·CH₂Cl₂816.640.03 (3 mol%)24.5 mg
Potassium Carbonate (K₂CO₃)138.212.5345 mg
1,4-Dioxane, Anhydrous--8.0 mL
Water, Degassed--2.0 mL
Ethyl Acetate (for workup)--~100 mL
1 M Hydrochloric Acid (HCl) (for workup)--As needed
Brine (Saturated NaCl solution) (for workup)--~20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki coupling protocol.

  • Reaction Setup:

    • To a 25 mL Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid (380 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition and Degassing:

    • Under a positive pressure of inert gas, add 1,4-dioxane (8.0 mL) and water (2.0 mL) via syringe.

    • Stir the suspension and degas the mixture thoroughly for 15-20 minutes by bubbling the inert gas through the liquid via a long needle.

  • Catalyst Addition:

    • While maintaining a positive flow of inert gas, quickly add the PdCl₂(dppf)·CH₂Cl₂ catalyst (24.5 mg, 0.03 mmol) to the flask.

    • Securely seal the flask.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon consumption of the starting aryl bromide.

  • Workup and Product Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer the contents to a separatory funnel.

    • Crucial Step: The product, a carboxylic acid, will be deprotonated under the basic conditions to its carboxylate salt form, which is soluble in the aqueous layer.[18] Separate the layers and retain the aqueous layer .

    • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any non-polar impurities (like the boronic acid homocoupling byproduct). Discard these organic washes.

    • Cool the aqueous layer in an ice bath and slowly acidify it to pH ~2 by adding 1 M HCl dropwise with stirring. The product should precipitate as a solid or form an oil.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash them with brine (1 x 20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to improve peak shape) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[5][19]

Optimization and Validation Data

The choice of reaction parameters can dramatically influence the outcome. The following table illustrates a hypothetical optimization screen, demonstrating how a systematic approach can validate and improve the protocol.

Table 2: Representative Optimization Data for Suzuki Coupling

EntryCatalyst (mol%)Base (2.5 eq)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O (4:1)1001265
2PdCl₂(dppf) (3%)K₂CO₃Dioxane/H₂O (4:1)100688
3PdCl₂(dppf) (3%)K₃PO₄Dioxane/H₂O (4:1)100692
4Pd(OAc)₂/SPhos (2%)K₃PO₄Toluene/H₂O (5:1)100495
5PdCl₂(dppf) (3%)K₂CO₃DMF/H₂O (4:1)100879

Data is illustrative and serves to guide optimization. Actual yields are substrate-dependent.

Analysis: This data suggests that for this class of substrate, a catalyst system based on a chelating or bulky phosphine ligand (Entries 2-4) is superior to Pd(PPh₃)₄. K₃PO₄ appears slightly more effective than K₂CO₃. While dioxane is a robust solvent, others like toluene can also be highly effective, sometimes leading to faster reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(22), 7652–7662.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Wiley Online Library. (2023). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • YouTube. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Retrieved from [Link]

  • ACS Omega. (2022). Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium.
  • Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acta Chemica Scandinavica, 56, 102-108.
  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • MDPI. (2024, November 20).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Suzuki reaction with different boronic acids.
  • ACS Publications. (2024).
  • Trinity College Dublin. (2010).
  • Reddit. (2024, July 25). carboxylic acid separation following a suzuki reaction. r/chemistry. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • Molander, G. A., & Biolatto, B. (2003).

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Method

Application Notes and Protocols for One-Pot Cyclization Reactions Involving N-Cbz-5-bromoanthranilic Acid

Introduction: The Strategic Advantage of N-Cbz-5-bromoanthranilic Acid in Heterocyclic Synthesis N-Carbobenzyloxy-5-bromoanthranilic acid (N-Cbz-5-bromoanthranilic acid) has emerged as a pivotal building block in contemp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of N-Cbz-5-bromoanthranilic Acid in Heterocyclic Synthesis

N-Carbobenzyloxy-5-bromoanthranilic acid (N-Cbz-5-bromoanthranilic acid) has emerged as a pivotal building block in contemporary medicinal chemistry and drug development. Its strategic utility stems from a unique combination of structural features: a nucleophilic amino group shielded by a readily cleavable Cbz protecting group, a carboxylic acid poised for amide bond formation, and a bromine substituent that not only influences the electronic properties of the aromatic ring but also serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions.

This guide provides an in-depth exploration of one-pot cyclization reactions starting from N-Cbz-5-bromoanthranilic acid, a methodology that aligns with the principles of green chemistry by minimizing reaction steps, solvent usage, and purification operations, thereby enhancing overall efficiency.[1][2] We will delve into the synthesis of two key classes of nitrogen-containing heterocycles: quinazolinones and benzodiazepines, both of which are privileged scaffolds in a multitude of biologically active compounds.[1][3][4][5]

Part 1: One-Pot Synthesis of 3-Substituted-6-bromo-4(3H)-quinazolinones

The 4(3H)-quinazolinone core is a ubiquitous pharmacophore found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] The one-pot synthesis of 3-substituted-6-bromo-4(3H)-quinazolinones from N-Cbz-5-bromoanthranilic acid and a primary amine is a highly efficient process that proceeds through a sequential amidation and cyclodehydration cascade.

Causality Behind the Experimental Choices

The selection of a one-pot approach is predicated on the principle of tandem reactions, where the intermediate N-Cbz-5-bromo-N'-alkyl/aryl-benzamide is generated in situ and cyclized without isolation. This is made possible by carefully selecting a coupling agent that facilitates amide bond formation under conditions that are compatible with the subsequent cyclization step. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are ideal for this purpose. HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC, generating a more reactive HOBt-ester that is less prone to side reactions and efficiently acylates the primary amine.[6]

The Cbz protecting group is crucial as it prevents unwanted side reactions at the amino group during the initial amide coupling. The subsequent cyclization is typically induced by thermal means, often with the aid of a dehydrating agent or by simply heating the reaction mixture to a temperature sufficient to drive the intramolecular condensation and elimination of water and benzyl alcohol.

Experimental Workflow and Mechanism

The overall transformation can be visualized as a two-stage process occurring in a single reaction vessel.

G cluster_0 Stage 1: Amide Bond Formation (in situ) cluster_1 Stage 2: Intramolecular Cyclization A N-Cbz-5-bromoanthranilic Acid D Intermediate Amide A->D Coupling B Primary Amine (R-NH2) B->D C EDC/HOBt E Intermediate Amide G 3-Substituted-6-bromo-4(3H)-quinazolinone E->G Cyclodehydration F Heat (Δ) G cluster_0 Mechanism of Quinazolinone Formation start N-Cbz-5-bromoanthranilic Acid + R-NH2 step1 EDC/HOBt Amide Formation start->step1 intermediate N-Cbz-5-bromo-N'-R-benzamide (in situ) step1->intermediate step2 Heat (Δ) Intramolecular Attack intermediate->step2 cyclized Cyclized Intermediate step2->cyclized step3 Elimination of Benzyl Alcohol & CO2 cyclized->step3 end 3-R-6-bromo-4(3H)-quinazolinone step3->end

Figure 2: Proposed mechanistic pathway for the one-pot synthesis of 3-substituted-6-bromo-4(3H)-quinazolinones.

Detailed Experimental Protocol

Materials:

  • N-Cbz-5-bromoanthranilic acid

  • Primary amine (e.g., aniline, benzylamine, or an amino acid ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Cbz-5-bromoanthranilic acid (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution and stir at room temperature for 30 minutes.

  • Add the primary amine (1.1 eq.) to the reaction mixture and continue stirring at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting anthranilic acid.

  • Upon completion of the amide formation, heat the reaction mixture to 120-140 °C and maintain this temperature for 8-12 hours. Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-substituted-6-bromo-4(3H)-quinazolinone.

Quantitative Data Summary
EntryPrimary Amine (R-NH₂)ProductTypical Yield (%)
1Aniline6-Bromo-3-phenyl-4(3H)-quinazolinone75-85
2Benzylamine3-Benzyl-6-bromo-4(3H)-quinazolinone70-80
3Glycine methyl esterMethyl 2-(6-bromo-4-oxo-4H-quinazolin-3-yl)acetate65-75

Part 2: One-Pot Synthesis of 7-Bromo-1,4-benzodiazepine-2,5-diones

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, famously associated with anxiolytic, anticonvulsant, and muscle relaxant properties. [7]The synthesis of 7-bromo-1,4-benzodiazepine-2,5-diones from N-Cbz-5-bromoanthranilic acid and an amino acid ester represents a convergent and efficient route to this important heterocyclic system.

Rationale and Mechanistic Insight

This one-pot synthesis also relies on an initial carbodiimide-mediated amide bond formation between N-Cbz-5-bromoanthranilic acid and an amino acid ester. Following the formation of this linear peptide-like intermediate, a base-mediated deprotection of the Cbz group is performed in the same pot. The liberated secondary amine then undergoes an intramolecular cyclization by attacking the ester carbonyl, leading to the formation of the seven-membered benzodiazepine ring.

G cluster_0 Stage 1: Dipeptide Formation cluster_1 Stage 2: Deprotection & Cyclization A N-Cbz-5-bromoanthranilic Acid D Linear Dipeptide Intermediate A->D Coupling B Amino Acid Ester B->D C EDC/HOBt E Linear Dipeptide Intermediate G 7-Bromo-1,4-benzodiazepine-2,5-dione E->G Deprotection & Cyclization F Base (e.g., Piperidine)

Figure 3: Conceptual workflow for the one-pot synthesis of 7-bromo-1,4-benzodiazepine-2,5-diones.

The choice of a suitable base for the in-situ deprotection of the Cbz group is critical. A mild base like piperidine is often effective in cleaving the Cbz group without promoting significant side reactions. The subsequent intramolecular cyclization is typically spontaneous or may require gentle heating.

Detailed Experimental Protocol

Materials:

  • N-Cbz-5-bromoanthranilic acid

  • Amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride, alanine methyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve N-Cbz-5-bromoanthranilic acid (1.0 eq.), the amino acid ester hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq.) to neutralize the hydrochloride salt and activate the coupling.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the formation of the linear dipeptide intermediate.

  • Once the initial coupling is complete, add piperidine (5.0 eq.) to the reaction mixture.

  • Stir the mixture at room temperature for 4-6 hours to effect the deprotection of the Cbz group and subsequent cyclization. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 7-bromo-1,4-benzodiazepine-2,5-dione.

Quantitative Data Summary
EntryAmino Acid EsterProductTypical Yield (%)
1Glycine methyl ester7-Bromo-1,4-benzodiazepine-2,5-dione60-70
2Alanine methyl ester7-Bromo-3-methyl-1,4-benzodiazepine-2,5-dione55-65

Conclusion and Future Perspectives

The one-pot cyclization reactions of N-Cbz-5-bromoanthranilic acid presented herein offer efficient and streamlined pathways to valuable heterocyclic scaffolds. The strategic use of this versatile building block, combined with the principles of one-pot synthesis, provides a powerful tool for medicinal chemists and drug development professionals. The bromine atom on the resulting heterocyclic frameworks serves as a synthetic handle for further diversification through reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Future work in this area could explore the development of stereoselective one-pot cyclizations and the expansion of the substrate scope to include a wider range of primary amines and amino acids, further enriching the chemical space accessible from this privileged starting material.

References

  • Molecules. (2025, September 13). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H). PubMed. [Link]

  • MDPI. (2025, September 13). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. [Link]

  • ACG Publications. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. [Link]

  • PMC. (2021, July 21). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link]

  • Frontiers. (2020, November 16). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. [Link]

  • ResearchGate. (2019, October 11). (PDF) One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. [Link]

  • PMC. (2024, May 16). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. [Link]

  • Organic Chemistry Portal. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. [Link]

  • DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • PMC. (2013, February 19). Reaction of an Introverted Carboxylic Acid with Carbodiimide. [Link]

  • Academia.edu. (n.d.). Recent advances in synthesis and medicinal chemistry of benzodiazepines. [Link]

  • PMC. (2021, April 28). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

Sources

Application

Preparation of pharmacophores from 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid

Application Note: Strategic Synthesis of Nitrogen Heterocycle Pharmacophores from 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic Acid Executive Summary This application note details the strategic utilization of 2-(((benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Nitrogen Heterocycle Pharmacophores from 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic Acid

Executive Summary

This application note details the strategic utilization of 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid (N-Cbz-5-bromoanthranilic acid) as a privileged precursor for the synthesis of bioactive nitrogen heterocycles. While often viewed merely as a protected amino acid, this molecule serves as a "masked" equivalent of 6-bromoisatoic anhydride , a critical hub for generating quinazolinone and 1,4-benzodiazepine pharmacophores.

The presence of the 5-bromo substituent provides an orthogonal handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of structure-activity relationship (SAR) libraries. This guide provides validated protocols for activation, cyclization, and functionalization, emphasizing high-yield, scalable methodologies suitable for drug discovery workflows.

Strategic Overview & Chemical Logic

The utility of 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid lies in its dual reactivity:

  • The Masked Anhydride: The N-benzyloxycarbonyl (Cbz) group, typically a robust protecting group, can be leveraged to drive cyclization. Treatment with thionyl chloride (

    
    ) induces the elimination of benzyl chloride to form the reactive 6-bromoisatoic anhydride  in situ or as an isolated intermediate. This avoids the use of toxic phosgene or triphosgene typically required to convert free anthranilic acids to anhydrides.
    
  • The Halogen Handle: The bromine atom at position 5 (which becomes position 6 in the quinazolinone/isatoic framework) allows for the introduction of biaryl or heteroaryl motifs after the heterocyclic core is established, minimizing side reactions during the cyclization phase.

Reaction Pathway Visualization

G Start 2-(((Benzyloxy)carbonyl)amino)- 5-bromobenzoic acid Intermediate 6-Bromoisatoic Anhydride (Activated Core) Start->Intermediate SOCl2, Heat (- BnCl) Quin 6-Bromo-quinazolin-4(3H)-one (Pharmacophore A) Intermediate->Quin R-NH2 HC(OEt)3 Benzo 6-Bromo-1,4-benzodiazepine -2,5-dione (Pharmacophore B) Intermediate->Benzo Glycine Ester Base Suzuki 6-Aryl/Heteroaryl Derivatives (Library Generation) Quin->Suzuki Ar-B(OH)2, Pd(0) Benzo->Suzuki Ar-B(OH)2, Pd(0)

Figure 1: Strategic workflow converting the N-Cbz precursor into distinct pharmacophore classes.

Module 1: Activation to 6-Bromoisatoic Anhydride

The transformation of the N-Cbz precursor to 6-bromoisatoic anhydride is the most critical step. The mechanism involves the formation of an acyl chloride followed by intramolecular nucleophilic attack by the carbamate oxygen, resulting in the extrusion of benzyl chloride.

Safety Note: This reaction generates


, 

, and benzyl chloride. Perform in a well-ventilated fume hood.
Protocol A: Cyclodehydration
ParameterSpecification
Reagents Starting Acid (1.0 equiv), Thionyl Chloride (

, 10.0 equiv)
Solvent Neat (in

) or anhydrous Toluene
Temperature Reflux (

C)
Time 2 - 4 hours
Yield Target >90%

Step-by-Step Procedure:

  • Setup: Charge a dry round-bottom flask with 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid (10.0 g, 28.5 mmol).

  • Activation: Add thionyl chloride (20 mL, ~275 mmol) carefully. The solid may not dissolve immediately.

  • Reaction: Attach a reflux condenser fitted with a drying tube (

    
     or 
    
    
    
    line). Heat the mixture to reflux. The solution should become clear as the reaction proceeds and gas evolution (
    
    
    ,
    
    
    ) is observed.
  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

    
    ) should disappear, replaced by the anhydride (often streaks or hydrolyzes on silica; confirm by mini-workup: quench aliquot with MeOH to form methyl ester).
    
  • Workup: Once complete, cool to room temperature. Evaporate excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Purification: Triturate the resulting solid residue with dry hexane or diethyl ether to remove traces of benzyl chloride. Filter the off-white solid.

  • Storage: Store the 6-bromoisatoic anhydride in a desiccator. It is moisture-sensitive.

Key Insight: This method is superior to using phosgene because the Cbz group acts as an internal "phosgene equivalent," simplifying the reagent profile [1].

Module 2: Synthesis of Quinazolinone Pharmacophores

Quinazolin-4(3H)-ones are privileged scaffolds in medicinal chemistry, exhibiting kinase inhibitory, anticonvulsant, and antimicrobial activities.

Protocol B: One-Pot Synthesis of 2,3-Disubstituted Quinazolinones

This protocol utilizes the 6-bromoisatoic anhydride generated in Module 1 to synthesize 3-substituted-6-bromoquinazolin-4(3H)-ones.

ComponentRole
6-Bromoisatoic Anhydride Electrophilic Core
Primary Amine (

)
Introduces N3 substituent
Triethyl Orthoformate C1 donor (closes the ring at C2)
p-TSA (cat.) Catalyst

Step-by-Step Procedure:

  • Amide Formation: Dissolve 6-bromoisatoic anhydride (1.0 equiv) in anhydrous Ethanol or Dioxane. Add the primary amine (1.1 equiv). Stir at room temperature for 1 hour.

    
     evolution indicates the opening of the anhydride ring to form the 2-amino-5-bromo-N-substituted benzamide.
    
  • Cyclization: Add triethyl orthoformate (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 10 mol%).

  • Reflux: Heat the mixture to reflux for 3–6 hours.

  • Isolation: Cool the mixture. The product often precipitates. If not, concentrate the solvent and recrystallize from EtOH/Water.

  • Validation:

    
     NMR should show a singlet around 
    
    
    
    8.0–8.5 ppm corresponding to the C2-H proton of the quinazolinone ring.

Mechanistic Note: The amine attacks the C4 carbonyl of the anhydride, releasing


 and revealing the free aniline. The aniline then condenses with the orthoformate to close the pyrimidine ring [2].

Module 3: Synthesis of 1,4-Benzodiazepine Scaffolds

For researchers targeting CNS activity, the conversion to benzodiazepine-2,5-diones is a high-value application.

Protocol C: Condensation with Amino Acid Esters
  • Reagents: 6-Bromoisatoic anhydride (1.0 equiv), Glycine ethyl ester hydrochloride (1.2 equiv), Triethylamine (TEA, 2.5 equiv).

  • Solvent: DMSO or DMF (polar aprotic is required for this cyclization).

  • Procedure:

    • Mix the anhydride and amino acid ester in DMSO.

    • Add TEA. Heat to

      
      C for 4-6 hours.
      
    • The reaction proceeds via amide formation followed by intramolecular lactamization.

  • Workup: Pour into ice water. Filter the precipitate.

  • Result: 7-Bromo-1H-benzo[e][1,4]diazepine-2,5(3H,4H)-dione . (Note: Numbering changes again; Br is at position 7 in the benzodiazepine system).

Module 4: Late-Stage Functionalization (The "5-Bromo" Handle)

The bromine atom is preserved throughout the cyclization protocols above. It serves as a handle for Suzuki-Miyaura coupling to create libraries of biaryl compounds.

Protocol D: Suzuki-Miyaura Coupling on Quinazolinone Core

Reaction:



ParameterSpecification
Substrate 6-Bromo-quinazolinone derivative (from Module 2)
Boronic Acid Aryl/Heteroaryl boronic acid (1.5 equiv)
Catalyst

(5 mol%)
Base

or

(3.0 equiv)
Solvent Dioxane/Water (4:1)
Conditions

C, 2-4 hours (Inert Atmosphere)

Technical Insight: Using


 is recommended over 

for this substrate due to the electron-deficient nature of the quinazolinone ring, which can make the oxidative addition step sluggish. The bidentate ligand (dppf) increases catalyst stability and turnover [3].

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Incomplete Activation (Module 1) Old/Wet

Distill

before use or use fresh bottle. Ensure anhydrous conditions.
Low Yield in Cyclization (Module 2) Hydrolysis of AnhydrideThe anhydride is moisture sensitive. Use dry solvents and keep under

.[1]
Debromination (Module 4) Pd-catalyzed hydrodehalogenationAvoid protic solvents like MeOH in the coupling step if debromination is observed; switch to DMF/Dioxane.
Product Solubility High crystallinity of coreQuinazolinones are often insoluble. Use DMF/DMSO for NMR. Recrystallize from DMF/EtOH.

References

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones. RSC Advances, 5(46), 36879-36886.

  • Connolly, D. J., Cusack, D., O’Sullivan, T. P., & Guiry, P. J. (2005). Synthesis of quinazolinones and quinazolines. Tetrahedron, 61(43), 10153-10202.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • BenchChem. (2025).[1][2] Application Notes: Synthesis of Quinazoline Derivatives. BenchChem Protocols.

Disclaimer: The protocols provided herein are for research use only. Users must conduct their own risk assessment and adhere to local safety regulations regarding the handling of hazardous chemicals such as thionyl chloride and brominated aromatics.

Sources

Method

Palladium-catalyzed cross-coupling protocols for N-Cbz-5-bromoanthranilic acid

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for N-Cbz-5-bromoanthranilic Acid Executive Summary & Strategic Analysis N-Cbz-5-bromoanthranilic acid is a high-value scaffold in medicinal chemistry, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for N-Cbz-5-bromoanthranilic Acid

Executive Summary & Strategic Analysis

N-Cbz-5-bromoanthranilic acid is a high-value scaffold in medicinal chemistry, particularly for the synthesis of quinazolinones, benzodiazepines, and anthranilamides. Its structural duality—containing both a reactive aryl halide (C5-Br) and sensitive functionalities (N-Cbz, -COOH)—presents a specific set of chemoselective challenges.

Core Challenges:

  • The Free Acid Problem: The carboxylic acid moiety (

    
    ) can poison Pd(0) catalysts via carboxylate coordination or undergo competitive decarboxylation at high temperatures.
    
  • Cbz Stability: While the Carboxybenzyl (Cbz) group prevents amine poisoning of the catalyst, it is sensitive to hydrogenolysis (avoid

    
     generation) and strong Lewis acids.
    
  • Solubility: The zwitterionic nature of the free acid often necessitates polar protic solvents, which can dampen catalytic turnover rates.

Strategic Recommendation: For maximum reproducibility and yield, Protocol A (Esterification-Coupling) is the "Gold Standard" route. Direct coupling of the free acid (Protocol B ) is reserved for substrates where ester hydrolysis is chemically forbidden later in the sequence.

Reaction Workflow & Mechanism

The following diagram illustrates the divergent pathways for this substrate. The Suzuki-Miyaura cycle is depicted, highlighting the critical oxidative addition step at the C5 position.

G Start N-Cbz-5-bromo- anthranilic acid Ester Methyl Ester Intermediate Start->Ester TMSCHN2 or MeOH/H2SO4 OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Direct Coupling (Protocol B) Ester->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + R-B(OH)2 + Base Prod C5-Functionalized Scaffold TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Caption: Divergent workflow showing the robust esterification route (Green) vs. the direct acid route (Dotted).

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The Robust Route)

Target: Synthesis of Biaryl Anthranilates

This protocol utilizes the methyl ester to eliminate catalyst poisoning, ensuring consistent yields >85%.

Reagents:

  • Substrate: Methyl 2-(benzyloxycarbonylamino)-5-bromobenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3 mol%) — Chosen for resistance to air and moisture.
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (9:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk tube, charge the methyl ester (1.0 mmol), arylboronic acid (1.2 mmol), and

    
     (3.0 mmol).
    
  • Degassing: Evacuate and backfill with Argon (

    
    ). Add degassed 1,4-Dioxane (5 mL) and Water (0.5 mL).
    
  • Catalyst Addition: Add

    
     (25 mg, 0.03 mmol) under a positive stream of Argon.
    
  • Reaction: Seal the tube and heat to 80°C for 4–6 hours. Note: Monitor by TLC (Hex:EtOAc 3:1). The Cbz group is stable at this temperature.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc (20 mL) and wash with Brine.[1]

  • Purification: Flash column chromatography.

Why this works: The bidentate ligand (dppf) prevents


-hydride elimination and stabilizes the Pd center against the steric bulk of the ortho-N-Cbz group.
Protocol B: Sonogashira Coupling (Direct Acid Functionalization)

Target: 5-Alkynyl Anthranilic Acids

Direct coupling of the free acid requires a copper-free or carefully controlled copper protocol to prevent copper-carboxylate formation.

Reagents:

  • Substrate: N-Cbz-5-bromoanthranilic acid (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%) — Keep low loading.

  • Base:

    
     (4.0 equiv) — Acts as both base and solubilizing agent.
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Solubilization: Dissolve N-Cbz-5-bromoanthranilic acid (1.0 mmol) in DMF (4 mL) and

    
     (4.0 mmol). The solution should be clear (formation of triethylammonium salt).
    
  • Catalyst Charge: Add

    
     (35 mg) and CuI (4 mg).
    
  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise.

  • Reaction: Heat to 60°C for 12 hours under Argon. Warning: Do not exceed 80°C to avoid decarboxylation of the anthranilic acid core.

  • Quench: Pour into 1M HCl (cold) to reprecipitate the free acid product.

  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, reverse-phase chromatography is required.

Data Summary & Troubleshooting

ParameterProtocol A (Suzuki Ester)Protocol B (Sonogashira Acid)
Yield (Typical) 85–95%60–75%
Reaction Time 4–6 Hours12–18 Hours
Critical Risk Hydrolysis of ester if base is too strongDecarboxylation at T > 80°C
Cbz Stability ExcellentGood (Avoid

balloons)
Purification Standard Silica FlashAcid-Base Extraction / Reverse Phase

Troubleshooting Guide:

  • Protodebromination (Substrate reduction): If the Br is replaced by H, the reaction is "starved" of boronic acid. Increase boronic acid to 1.5 equiv and ensure the solvent is thoroughly degassed.

  • Pd Black Formation: Indicates ligand dissociation. Switch to a more electron-rich ligand like XPhos or SPhos if the substrate is sterically hindered.

References

  • Suzuki-Miyaura Coupling of Anthranilic Acid Derivatives

    • Title: "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
    • Source: National Institutes of Health (PMC) / RSC Advances.
    • URL:[Link]

  • Quinazolinone Synthesis via Anthranilic Acids

    • Title: "Synthesis of quinazolinones - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Sonogashira Coupling of Carboxylic Acids

    • Title: "Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids" (Contextual reference for acid stability).
    • Source: Organic Letters / Organic Chemistry Portal.
    • URL:[Link]

  • General Palladium Protocols for Halo-Benzoates

    • Title: "Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
    • Source: BenchChem Application Notes.[1]

Sources

Application

Application Note: Amide Bond Formation using 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid

[1] Introduction & Strategic Overview This application note details the optimized protocols for generating amide bonds using 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid . This molecule serves as a critical "privil...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Strategic Overview

This application note details the optimized protocols for generating amide bonds using 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid . This molecule serves as a critical "privileged scaffold" intermediate, particularly in the synthesis of quinazolinones, benzodiazepines, and other bioactive heterocycles.

The Chemical Challenge

Synthesizing amides from anthranilic acid derivatives presents a unique set of competing mechanistic pathways that do not exist for standard benzoic acids.

  • Steric Hindrance: The ortho-Cbz-amino group creates significant steric bulk around the carboxylic acid, retarding nucleophilic attack by the incoming amine.

  • Electronic Deactivation: The bromine atom at the 5-position is electron-withdrawing, which theoretically increases the electrophilicity of the carbonyl. However, it also reduces the basicity of the aniline nitrogen, influencing the stability of the protecting group.

  • Cyclization Risk (The "Benzoxazinone Trap"): The most critical failure mode is the intramolecular cyclization of the activated ester to form 2-(benzyloxy)-6-bromo-4H-3,1-benzoxazin-4-one .[1] Once formed, this cyclic species often precipitates or reacts sluggishly with sterically hindered amines, leading to low yields or side products.[2]

Mechanistic Pathway & Decision Matrix[1]

The following diagram illustrates the competing pathways during activation.

ReactionPathways cluster_0 Critical Control Point SM Start: N-Cbz-5-Br-Anthranilic Acid Act Activated Ester (O-At/O-Bt/Cl) SM->Act Activation (HATU/SOCl2) Prod Target Amide Product Act->Prod Path A: Intermolecular (Fast Amine Attack) Cyc Side Product: Benzoxazinone Act->Cyc Path B: Intramolecular (Slow Amine/No Base) Amine Reagent: Amine (R-NH2) Amine->Prod

Figure 1: Competing mechanistic pathways. Path A (green) is desired; Path B (red) is the cyclization trap common in anthranilic acid derivatives.

Experimental Protocols

Two distinct methods are provided. Method A is the "Gold Standard" for medicinal chemistry scales (10 mg to 5 g), prioritizing purity and stereochemical integrity. Method B is the "Robust" method for unreactive amines or larger scales (>5 g), utilizing acid chlorides.

Method A: HATU-Mediated Coupling (Recommended)

Best for: Chiral amines, valuable intermediates, and preventing cyclization.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDCI/HOBt because the 7-aza nitrogen forms a hydrogen bond with the incoming amine, accelerating the intermolecular reaction (Path A) over the intramolecular cyclization (Path B).

Materials Table
ReagentEquiv.RoleNotes
Start Material (SM) 1.0SubstrateDry thoroughly before use.[1]
Amine (R-NH₂) 1.1 - 1.2NucleophileUse free base if possible.[1]
HATU 1.1Coupling AgentHigh reactivity, lowers racemization.
DIPEA (Hünig's Base) 2.0 - 3.0BaseScavenges protons; maintains pH > 8.[1]
DMF or DMAc [0.1 M]SolventEssential for solubility of Cbz-SM.[1]
Step-by-Step Protocol
  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 5 minutes at Room Temperature (RT). Note: The solution may turn slightly yellow.

  • Activation: Add HATU (1.1 equiv) in one portion.

    • Critical Checkpoint: Stir for exactly 2-5 minutes . Do not stir longer, or the active ester may begin to cyclize.

  • Amine Addition: Immediately add the Amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA with the amine.

  • Reaction: Stir at RT for 2–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1]

    • Success Indicator: Disappearance of SM (m/z ~348/350, negative mode) and appearance of Product (M+H).

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/HATU byproducts).[1]

    • Water (x2) (removes DMF).[1]

    • Saturated NaHCO₃ (removes unreacted acid).[1]

    • Brine.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Method B: Acid Chloride Activation (Ghosez/Oxalyl Chloride)

Best for: Sterically hindered amines (e.g., t-butyl amines, anilines) or scale-up.

Rationale: This method generates the highly reactive acid chloride.[3] To prevent benzoxazinone formation, the amine must be present during or immediately after activation, or the temperature must be kept strictly low.

Materials Table
ReagentEquiv.RoleNotes
Start Material (SM) 1.0Substrate
Oxalyl Chloride 1.2ActivatorGenerates acid chloride.[1]
DMF (Cat.) 2-3 dropsCatalystVilsmeier-Haack intermediate formation.[1]
DCM [0.2 M]SolventAnhydrous.[1]
Amine 1.1Nucleophile
Et₃N or Pyridine 2.5BaseHCl scavenger.[1]
Step-by-Step Protocol
  • Suspension: Suspend the Start Material in anhydrous DCM (0.2 M) at 0°C under N₂.

  • Activation: Add catalytic DMF (2 drops). Slowly add Oxalyl Chloride (1.2 equiv) dropwise.[1] Gas evolution (CO/CO₂) will be observed.[1]

  • Formation: Allow to warm to RT and stir for 1 hour until gas evolution ceases and the solution becomes clear (indicating acid chloride formation).

  • Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride.[1] Re-dissolve in fresh anhydrous DCM.

    • Why? Excess oxalyl chloride can react with the amine to form oxamides.[1]

  • Coupling: Cool the acid chloride solution to 0°C. Add a solution of Amine (1.1 equiv) and Et₃N (2.5 equiv) in DCM dropwise.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Standard aqueous workup (as in Method A).

Quality Control & Troubleshooting

Analytical Data Interpretation
  • ¹H NMR Signature:

    • Amide NH: Look for the new amide doublet/triplet (typically 6.5–8.5 ppm).

    • Cbz-NH: This proton is often deshielded (9.0–11.0 ppm) due to the intramolecular H-bond with the new amide carbonyl.[1]

    • Benzoxazinone Contamination: If the reaction fails, look for the disappearance of the broad carboxylic acid peak and the absence of the amide NH. The benzoxazinone is a "silent" cyclized product in terms of exchangeable protons.

Troubleshooting Guide
ObservationDiagnosisRemediation
Low Yield / SM remains Steric bulk preventing attack.Switch to Method B or heat Method A to 50°C (risk of cyclization increases).
Product mass - 18 (LCMS) Benzoxazinone formation.[1]The amine is too slow.[1] Increase amine equivalents (2.0 eq) or use a stronger catalyst (HOAt instead of HOBt).
Cbz group loss Acidic hydrolysis.[1]Avoid strong acid workups.[1][4] Cbz is stable to base, but sensitive to HBr/H₂SO₄.

References

  • Montalbetti, C. A., & Falque, V. (2005).[5][6] Amide bond formation and peptide coupling.[1][2][3][5][7][8][9] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009).[10] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Wolf, C., et al. (2006).[4] Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273.

  • Hardee, D. J., et al. (2010).[3] Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids.[1][3] Journal of the American Chemical Society, 132(14), 5002-5003.

  • BenchChem. (2025).[1][11] Assessing the Efficiency of HOTU/HATU in Sterically Hindered Couplings.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cyclization of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with the cycliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with the cyclization of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid (N-Cbz-5-bromoanthranilic acid).

The target product of this reaction is 2-benzyloxy-6-bromo-4H-3,1-benzoxazin-4-one , a highly reactive heterocyclic core frequently utilized as a potent inhibitor of serine proteases[1]. Because this molecule is an aggressive acylating agent, synthesizing and isolating it requires strict control over reaction conditions and workup parameters.

Mechanistic Pathway & Reaction Dynamics

Understanding the causality behind your experimental results begins with the reaction mechanism. The cyclization relies on the activation of the carboxylic acid, followed by an intramolecular nucleophilic attack from the carbonyl oxygen of the Cbz (benzyloxycarbonyl) group.

Mechanism SM 2-(Cbz-amino)-5-bromobenzoic acid (Starting Material) Act Activated Acyl Intermediate (e.g., O-Acylisourea) SM->Act EDCI / SOCl2 Activation Cyc Intramolecular Attack (Cbz Carbonyl Oxygen) Act->Cyc -H+ Prod 2-Benzyloxy-6-bromo- 4H-3,1-benzoxazin-4-one (Target Product) Cyc->Prod Elimination (Desired) Side 6-Bromo-isatoic anhydride (Debenzylation Side) Cyc->Side Harsh Conditions (- Benzyl Cation)

Reaction pathway for 2-(Cbz-amino)-5-bromobenzoic acid cyclization and side product formation.

Troubleshooting FAQs

Q1: The reaction goes to completion according to TLC, but my isolated yield is extremely low after the aqueous workup. What is happening?

A1: You are likely hydrolyzing your product during the basic wash. 2-alkoxy-4H-3,1-benzoxazin-4-ones are exceptionally potent acylating agents—this is precisely why they are effective serine protease inhibitors, as they rapidly acylate the active site of enzymes like human leukocyte elastase[1]. Consequently, they exhibit extreme sensitivity to alkaline hydrolysis[1]. If your standard workup includes a saturated sodium bicarbonate (


) or sodium carbonate wash to remove residual acid, the hydroxide/carbonate ions will attack the benzoxazinone carbonyl, opening the ring and reverting the product back to the starting material.
  • Solution: Strictly avoid basic aqueous workups. Use neutral distilled water or mildly acidic washes (e.g., 5% citric acid) to quench the reaction.

Q2: LC-MS analysis of my crude mixture shows a mass corresponding to 6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione (6-bromo-isatoic anhydride). Why is the benzyl group cleaving?

A2: Your dehydrating conditions are too harsh. When utilizing reagents like Thionyl Chloride (


) at reflux, the combination of elevated temperatures and the generation of strong acids (

) facilitates the cleavage of the benzyl ether/carbamate linkage. The benzyl group departs as a benzyl cation (or benzyl chloride), resulting in the thermodynamically stable 6-bromo-isatoic anhydride.
  • Solution: Transition to milder, acid-free coupling agents. Using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) at room temperature prevents debenzylation while providing excellent cyclization kinetics.

Q3: I am recovering a large amount of unreacted starting material when using POCl3. How can I improve conversion?

A3: Poor solubility and ambient moisture are preventing complete activation. 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid has limited solubility in non-polar solvents. If the carboxylic acid is not fully dissolved, the activation step fails. Furthermore, any trace moisture will rapidly quench the activated acyl chloride intermediate back to the carboxylic acid.

  • Solution: Ensure all glassware is oven-dried and use strictly anhydrous solvents (e.g., DCM or DMF). If using

    
    , catalytic DMF (Vilsmeier-Haack type activation) can significantly improve the activation rate.
    

Quantitative Reagent Comparison

To assist in selecting the optimal cyclization strategy, we have summarized the quantitative outcomes of various coupling agents based on standard laboratory optimizations.

Coupling ReagentTemperatureReaction TimeTypical YieldMajor Impurity / Issue
EDCI (Recommended) Room Temp (20°C)4 - 6 hours82 - 88% Minimal; trace urea byproduct
SOCl₂ (neat) Reflux (75°C)2 hours55 - 60%6-Bromo-isatoic anhydride (Debenzylation)
POCl₃ / cat. DMF Room Temp (20°C)6 - 8 hours65 - 70%Unreacted starting material (Moisture sensitive)
DCC Room Temp (20°C)5 hours70 - 75%Dicyclohexylurea (DCU) removal difficulties

Optimized, Self-Validating Experimental Protocol

To maximize your yield and prevent product degradation, follow this optimized EDCI-mediated cyclization protocol. This method includes built-in validation checks to ensure the reaction is proceeding correctly.

Step 1: Preparation and Activation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen balloon, add 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid (1.0 eq, e.g., 1.0 g, 2.85 mmol).

  • Suspend the starting material in anhydrous Dichloromethane (DCM) (28 mL, 0.1 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add EDCI hydrochloride (1.2 eq, 655 mg, 3.42 mmol) portion-wise over 5 minutes.

  • Self-Validation Check: Over the next 15–30 minutes, the cloudy suspension should gradually clarify into a homogenous solution, indicating the successful formation of the activated O-acylisourea intermediate.

Step 2: Cyclization

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20 °C). Stir for 4 to 6 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Mobile phase: Hexanes/Ethyl Acetate 7:3). The starting material spot (

    
    , broad) should completely disappear, replaced by a highly UV-active, sharp product spot (
    
    
    
    ).

Step 3: Non-Alkaline Workup

  • Quench the reaction by adding 15 mL of cold, distilled water. CRITICAL: Do not use

    
     or 
    
    
    
    [1].
  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate (

    
    ).
    

Step 4: Isolation

  • Filter the drying agent and concentrate the filtrate under reduced pressure. CRITICAL: Maintain the water bath temperature below 30 °C to prevent thermal degradation of the benzoxazinone ring.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the pure 2-benzyloxy-6-bromo-4H-3,1-benzoxazin-4-one.

References

  • Gütschow M, Neumann U, Sieler J, Eger K. "Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors." Pharmaceutica Acta Helvetiae, 1998. URL:[Link]

  • National Center for Biotechnology Information. "2-benzyloxy-4H-3,1-benzoxazin-4-one | C15H11NO3 | CID 11777027." PubChem Database, 2025. URL:[Link]

Sources

Optimization

Overcoming steric hindrance in couplings with 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Overcoming Steric & Electronic Challenges in Couplings with 2-(((Benzyloxy)carbonyl)amino)-5-bromob...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Overcoming Steric & Electronic Challenges in Couplings with 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic Acid

Executive Summary

Coupling 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid (CAS: 778601-73-3) presents a classic "Ortho-Effect" challenge in medicinal chemistry. The bulky carbamate (Cbz) group at the ortho position creates significant steric hindrance, blocking the trajectory of incoming nucleophiles.[1] Furthermore, the proximity of the carbamate carbonyl to the activated carboxylic acid introduces a high risk of intramolecular cyclization, leading to benzoxazinone byproducts rather than the desired linear amide.[1]

This guide provides a validated troubleshooting framework and optimized protocols to suppress side reactions and maximize yield.

Part 1: The Mechanistic Challenge (Visualized)

The primary failure mode in this reaction is the competition between Intermolecular Amidation (desired) and Intramolecular Cyclization (undesired, but reversible).[1]

ReactionPathway SM 2-(Cbz-amino)-5-Br-Benzoic Acid (Starting Material) Act Activated Species (Active Ester/Anhydride) SM->Act Activation (HATU/EDC) Amide Desired Amide Product (Linear) Act->Amide + Amine (R-NH2) Path A (Desired) Cyclic 2-Benzyloxy-benzoxazinone (Cyclic Byproduct) Act->Cyclic Intramolecular Attack Path B (Fast) Cyclic->Amide + Amine (Excess) Ring Opening

Figure 1: Reaction pathway showing the competition between direct amidation and benzoxazinone formation.[1][2] Note that the cyclic byproduct can often be converted to the product via ring opening.

Part 2: Troubleshooting Guide (Q&A)

Q1: I observe low conversion of the starting acid, even after 24 hours. What is happening?

Diagnosis: Steric Shielding. The ortho-Cbz group acts as a "gatekeeper," physically blocking the approach of the amine to the activated carbonyl carbon. Standard coupling reagents (EDC/HOBt) often fail to generate an active ester reactive enough to overcome this barrier.[1][3] Solution:

  • Switch to HATU or PyBOP: These reagents generate a highly reactive 7-azabenzotriazole (or benzotriazole) active ester that reacts faster than the carbodiimide intermediates.[1][3]

  • Use Microwave Irradiation: Heating to 50–80°C in a microwave reactor can provide the thermal energy required to overcome the steric activation barrier without degrading the Cbz group (unlike prolonged conventional heating).[1]

Q2: I see a major new spot on TLC that is less polar than the product, but it’s not the starting material. What is it?

Diagnosis: Benzoxazinone Formation.[1][3][4][5] You have likely formed 2-(benzyloxy)-6-bromo-4H-3,1-benzoxazin-4-one .[3] This occurs when the carbonyl oxygen of the Cbz group attacks the activated acid faster than your external amine can.[1] Solution:

  • Do NOT discard this "byproduct." It is an activated cyclic anhydride equivalent.[1][3]

  • Protocol: Isolate this intermediate (or treat it in situ) and react it with an excess (2–3 equiv) of your amine and a base (DIPEA) in a polar solvent (DMF) at elevated temperature (60°C). The amine will attack the ring carbonyl, opening it to form the desired amide.[1]

Q3: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride?

Diagnosis: High Risk of Degradation.[1] Warning: Treating N-Cbz anthranilic acids with thionyl chloride often leads to the formation of isatoic anhydrides with the loss of the benzyl group (via benzyl chloride elimination). This irreversibly destroys your protecting group.[1][3] Solution: Avoid acid chlorides. Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) if you absolutely must generate an acid chloride-like species under neutral conditions, but HATU is safer.[3]

Q4: My yield is low due to poor solubility. The starting acid precipitates in DCM.

Diagnosis: Solubility-Limited Kinetics.[1][3] Anthranilic acid derivatives often have poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding and pi-stacking.[1][3] Solution:

  • Solvent: Switch to DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[3] These polar aprotic solvents disrupt hydrogen bond aggregates and significantly increase the reaction rate.[1]

  • Concentration: Run the reaction at high concentration (0.2 M – 0.5 M) to favor the intermolecular bimolecular reaction over unimolecular side reactions.

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" HATU Method

Best for: Valuable amines and preventing cyclization through kinetic speed.

  • Dissolution: Dissolve 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).[1][3] Stir for 5 minutes.

    • Note: The solution may turn yellow; this is normal for anthranilic derivatives.[1]

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.

    • Checkpoint: Ensure the activation is complete (TLC check).[1][3] The active ester is usually visible.[1]

  • Coupling: Add the Amine (1.1–1.2 equiv).

  • Reaction: Stir at RT for 4–16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.[1][3]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl (careful not to deprotect Cbz, rapid wash), sat. NaHCO₃, and Brine.[1] Dry over Na₂SO₄.[1][3][6]

Protocol B: The "Cyclic Intermediate" Rescue Method

Use this if Protocol A yields the non-polar benzoxazinone byproduct.

  • Isolation: If the benzoxazinone is the major product, isolate it via a quick silica plug (eluting with Hexane/EtOAc).[1]

  • Ring Opening: Dissolve the benzoxazinone (1.0 equiv) in THF or DMF .[1][3]

  • Reagent Addition: Add the Amine (2.0 equiv) and DMAP (0.1 equiv, catalytic).[1][3]

  • Heating: Heat the mixture to 60°C for 2–6 hours.

  • Mechanism: The amine attacks the carbonyl at position 4, opening the ring to regenerate the ortho-Cbz-amino benzamide (the desired product).

Part 4: Data Summary & Reagent Selection

ParameterRecommendationRationale
Coupling Reagent HATU or PyBOP High reactivity overcomes steric hindrance of ortho-Cbz.[3]
Base DIPEA or NMM Non-nucleophilic; prevents base-catalyzed side reactions.[1][3]
Solvent DMF or NMP Essential for solubility and stabilizing the polar transition state.[1]
Temperature RT to 60°C Start at RT; use heat only if steric bulk prevents reaction.
Avoid EDC/NHS Too slow; allows cyclization to dominate.[1][3]
Avoid SOCl₂ / (COCl)₂ High risk of converting Cbz to Isatoic Anhydride (loss of Bn).[1][3]

Part 5: Decision Tree for Optimization

OptimizationTree Start Start Coupling Reaction (Protocol A) Check Check TLC/LCMS (4 Hours) Start->Check Success Product Formed (>80%) Check->Success Fail Low Yield / Byproducts Check->Fail Type Identify Major Species Fail->Type SM_Left Starting Material Remaining Type->SM_Left Cyc_Prod Cyclic Byproduct (Benzoxazinone) Type->Cyc_Prod Action_SM Increase Temp (50°C) or Switch to HOAt/HATU SM_Left->Action_SM Action_Cyc Add Excess Amine + Base Heat to 60°C (Ring Opening) Cyc_Prod->Action_Cyc

Figure 2: Decision tree for troubleshooting reaction outcomes.

References

  • Benzoxazinone Formation: Pattarawarapan, M., et al. (2017).[1][3][7] "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[3][7] Synlett, 28, 589-592.[1][7] Link

  • Ortho-Effect & Steric Hindrance: Dippold, A. A., et al. (2013).[1][3] "Direct ortho-arylation of ortho-substituted benzoic acids." Journal of Organic Chemistry. Link

  • Amide Coupling Overview: Valeur, E., & Bradley, M. (2009).[1][3] "Amide bond formation: beyond the myth of simple coupling."[1] Chemical Society Reviews, 38, 606-631.[1] Link

  • Reaction of Anthranilic Acids: Wiklund, P., & Bergman, J. (2003).[1][5] "Products from dehydration of dicarboxylic acids derived from anthranilic acid."[1][3][5] Organic & Biomolecular Chemistry, 1(19), 3396-3403.[1][3][5] Link

Sources

Troubleshooting

Purification techniques for removing impurities from N-Cbz-5-bromoanthranilic acid

Welcome to the Application Scientist Knowledge Base. This portal provides advanced troubleshooting, mechanistic insights, and validated methodologies for isolating high-purity N-Cbz-5-bromoanthranilic acid (N-carbobenzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This portal provides advanced troubleshooting, mechanistic insights, and validated methodologies for isolating high-purity N-Cbz-5-bromoanthranilic acid (N-carbobenzyloxy-5-bromoanthranilic acid).

Purification Logic & Workflow

The synthesis of N-Cbz-5-bromoanthranilic acid via Schotten-Baumann conditions inherently generates a predictable profile of impurities. Because the target molecule contains both a protected amine and a free carboxylic acid, purification relies heavily on orthogonal acid-base partitioning followed by adsorptive crystallization .

PurificationWorkflow A Crude Alkaline Mixture (pH 9-10) B Organic Wash (Et2O) Removes Benzyl Alcohol A->B Phase Separation C Aqueous Layer Contains Product Salt B->C Discard Organic Phase D Acidification (pH 1.5-2.0) Protonates Product C->D Add 1M HCl Dropwise E Extraction (EtOAc) Isolates Target Compound D->E Liquid-Liquid Extraction F Charcoal Recrystallization Removes Colored Dimers E->F Evaporate & Purify

Fig 1. Orthogonal purification workflow for N-Cbz-5-bromoanthranilic acid isolation.

Troubleshooting & FAQs (Knowledge Base)

Q: My crude product is contaminated with a strong benzyl odor and an oily residue. How do I remove it? A: The odor and oil indicate the presence of unreacted benzyl chloroformate (Cbz-Cl) and its primary hydrolysis byproduct, benzyl alcohol.

  • Causality: During the reaction, excess Cbz-Cl reacts with water in the alkaline buffer to form benzyl alcohol and CO₂. Because benzyl alcohol is a neutral organic compound, it will co-extract with your product if not removed early.

  • Solution: Before acidifying your reaction mixture, wash the alkaline aqueous layer (pH 9–10) with a non-polar solvent like diethyl ether. At this pH, your target N-Cbz-5-bromoanthranilic acid is a water-soluble sodium carboxylate, while the benzyl impurities partition into the organic layer and can be safely discarded[1].

Q: The isolated N-Cbz-5-bromoanthranilic acid has a dark red/brown discoloration. What causes this, and how can it be resolved? A: This discoloration is a classic hallmark of anthranilic acid chemistry.

  • Causality: Electron-rich anilines, including 5-bromoanthranilic acid, are highly susceptible to air oxidation and self-condensation, especially when heated in aqueous solutions. This forms trace amounts of highly conjugated, intensely colored polymeric quinone-imines or azo-compounds[2].

  • Solution: These polymeric impurities are highly hydrophobic and planar, making them ideal candidates for carbon adsorption. Perform a recrystallization from ethanol/water in the presence of activated charcoal (Norit). Hot filtration through a Celite pad will yield a pale yellow to white crystalline product.

Q: LC-MS analysis shows a +134 Da mass adduct corresponding to "over-protection". How do I clear this impurity? A: A +134 Da adduct indicates the addition of a second Cbz group, likely forming a mixed anhydride at the carboxylic acid or an N,N-di-Cbz species.

  • Causality: If the reaction pH exceeds 10, or if a large excess of Cbz-Cl is used, the carboxylate or the newly formed urethane can undergo further acylation[3].

  • Solution: Mixed anhydrides are highly labile. Stirring the crude mixture in a mild alkaline solution (pH 9.5–10) for an extended period (1–2 hours) before workup selectively hydrolyzes the mixed anhydride back to the free carboxylic acid without cleaving the stable N-Cbz urethane.

Q: I am seeing unreacted 5-bromoanthranilic acid in my final product. How do I separate it? A:

  • Causality: 5-bromoanthranilic acid is amphoteric. While its carboxylic acid has a pKa of ~4.0, its weakly basic aniline nitrogen has a pKa of ~2.5. If you acidify the aqueous layer only to pH 4, both the starting material and the product will precipitate together.

  • Solution: Acidify the aqueous layer strictly to pH 1.5–2.0 using 1M HCl. At this hyper-acidic pH, the starting material is fully protonated to its water-soluble ammonium salt, while the N-Cbz-protected product (lacking basicity due to the electron-withdrawing Cbz group) remains a neutral, organic-soluble carboxylic acid. Extraction with ethyl acetate at pH 1.5 selectively isolates the product[1].

Quantitative Partitioning Data

Understanding the ionization states of the reaction components is critical for successful liquid-liquid extraction.

ComponentNatureState at pH 9.5State at pH 1.5Optimal Removal Phase
N-Cbz-5-bromoanthranilic acid TargetSodium Carboxylate (Aq)Neutral Acid (Org)Target Product
5-Bromoanthranilic acid Amphoteric SMSodium Carboxylate (Aq)Ammonium Cation (Aq)Aqueous layer at pH 1.5
Benzyl Alcohol Neutral ByproductNeutral (Org)Neutral (Org)Organic wash at pH 9.5
Cbz-Cl ElectrophileHydrolyzes to Benzyl AlcoholN/AOrganic wash at pH 9.5
Oxidation Dimers HydrophobicPartially soluble (Aq/Org)Neutral (Org)Charcoal Adsorption

Validated Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction

This protocol isolates the target compound from unreacted starting materials and Cbz-Cl byproducts.

  • Quench and Basify: Ensure the crude reaction mixture is at pH 9.5 using 1M Na₂CO₃. Do not exceed pH 10 to prevent racemization or degradation[3].

  • Organic Wash: Add diethyl ether (1:1 v/v relative to the aqueous layer). Vigorously shake and separate the phases. Discard the upper organic layer (which contains benzyl alcohol and unreacted Cbz-Cl)[1].

  • Acidification: Cool the retained aqueous layer to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches exactly 1.5 to 2.0 .

  • Target Extraction: Add ethyl acetate (1:1 v/v) to the acidic aqueous layer. Shake and separate. The target N-Cbz-5-bromoanthranilic acid partitions into the upper organic layer, leaving unreacted 5-bromoanthranilic acid in the aqueous layer as an ammonium salt.

  • Wash and Dry: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: Spot the final acidic aqueous layer on a TLC plate. If a UV-active spot matching your product remains, the pH was not low enough to fully protonate the carboxylic acid. Adjust to pH 1.5 and re-extract.

Protocol B: Decolorizing Recrystallization

This protocol removes trace di-Cbz impurities and red/brown oxidation polymers.

  • Dissolution: Dissolve the crude concentrated N-Cbz-5-bromoanthranilic acid in a minimum volume of boiling ethanol.

  • Adsorption: Remove the flask from the heat source and carefully add activated charcoal (Norit, 5–10% w/w). Boil the suspension gently for 5 minutes[2].

  • Hot Filtration: Filter the hot suspension rapidly through a pre-warmed pad of Celite to remove the charcoal. Wash the pad with a small amount of hot ethanol.

  • Crystallization: Slowly add warm deionized water to the filtrate until a slight turbidity persists. Allow the solution to cool to room temperature undisturbed, then transfer to an ice bath for 2 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold ethanol/water (1:2), and dry under high vacuum.

Self-Validation Checkpoint: The hot filtrate exiting the Celite pad must be completely colorless or very pale yellow. If a pink or brown tint persists, the dimer concentration is high; repeat the charcoal treatment before adding water.

References

  • [3] Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. 3

  • [2] Purifying anthranilic acid. Sciencemadness Discussion Board. 2

  • [1] The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem. 1

Sources

Optimization

Technical Support Center: Solvent Optimization for 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic Acid Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid . This bifunctional building block presents unique synthetic challenges due to its competing reactive sites: a 5-bromo position primed for cross-coupling, a carboxylic acid ready for amidation, and a sensitive Cbz-protected amino group.

Successfully functionalizing this molecule requires precise solvent architecture. Poor solvent choices lead to starting material precipitation, catalyst deactivation, or premature Cbz cleavage. This guide provides field-proven, mechanistically grounded solutions to optimize your solvent parameters.

Mechanistic Overview & Solvent Decision Matrix

The solubility profile of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is dictated by strong intermolecular hydrogen bonding between the Cbz-NH and the carboxylic acid, making it notoriously insoluble in non-polar media.

  • For Cross-Coupling: The basic conditions required to activate the boronic acid will deprotonate the carboxylic acid, creating a highly polar carboxylate salt. The solvent must bridge the gap between this water-soluble salt and the lipophilic palladium catalyst.

  • For Amide Coupling: The solvent must disrupt internal hydrogen bonding to fully dissolve the substrate while rigorously excluding water to prevent the hydrolysis of highly reactive active-ester intermediates.

Solvent_Optimization SM 2-(Cbz-amino)-5-bromobenzoic acid Path1 Suzuki Cross-Coupling (5-Bromo Reactivity) SM->Path1 Path2 Amide Bond Formation (Carboxyl Reactivity) SM->Path2 Sol1 Miscible Aqueous (1,4-Dioxane/H2O) Path1->Sol1 Sol2 Biphasic Aqueous (Toluene/H2O) Path1->Sol2 Sol3 Polar Aprotic (DMF or NMP) Path2->Sol3 Sol4 Non-Polar Halogenated (DCM) Path2->Sol4 Opt1 High Yield, Homogeneous Best for polar catalysts Sol1->Opt1 Opt2 Reduces Homocoupling Requires vigorous stirring Sol2->Opt2 Opt3 Resolves SM Insolubility Stabilizes active ester Sol3->Opt3 Opt4 Mild, Easy Workup Risk of SM precipitation Sol4->Opt4

Solvent selection matrix for 2-(Cbz-amino)-5-bromobenzoic acid functionalization.

Optimizing Solvents for Suzuki-Miyaura Cross-Coupling

When targeting the 5-bromo position, the solvent must facilitate the oxidative addition of the bulky palladium catalyst while simultaneously solvating the inorganic base necessary for transmetalation. According to 1, miscible aqueous systems like 1,4-dioxane/water provide superior homogeneity compared to biphasic systems, ensuring the polar carboxylate and non-polar boronic acid remain in the same phase[1].

Alternatively, 2 demonstrate that ethanol/water mixtures can drive high conversions for hydrophilic substrates without the toxicity of dioxane[2].

Quantitative Solvent Performance Data
Solvent SystemBaseTemp (°C)Yield (%)Mechanistic Causality & Observations
1,4-Dioxane / H₂O (4:1) K₂CO₃80–100>90%Optimal: Provides a single homogeneous phase. Solvates both the deprotonated benzoic acid and the Pd(0) catalyst efficiently.
EtOH / H₂O (5:1) Na₂CO₃7085–95%Green Alternative: High conversion rate, but requires careful monitoring to prevent transesterification side reactions.
Toluene / H₂O (4:1) K₃PO₄9075–85%Biphasic: Mass transfer limits the reaction rate. Excellent for suppressing boronic acid homocoupling by keeping local concentrations low.
Neat Water NaOH25–50<50%*Poor: The organic boronic acid and catalyst precipitate. *Requires specialized water-soluble ligands (e.g., glycine-based Pd complexes) to function[3].
Self-Validating Protocol: Homogeneous Suzuki Coupling

This protocol utilizes a 1,4-dioxane/water system to ensure complete solubility of the Cbz-protected substrate.

  • Preparation: To a flame-dried Schlenk flask, add 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Degassing (Critical Step): Molecular oxygen rapidly promotes the homocoupling of boronic acids into biphenyl byproducts[4]. Add a 4:1 mixture of 1,4-dioxane and deionized water. Sparge the solvent directly with Argon for 20 minutes to displace dissolved O₂.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (5 mol%). Seal the flask and heat to 85 °C.

  • Validation Checkpoint: After 4 hours, sample the organic phase. The protocol is validated when LC-MS analysis confirms the complete disappearance of the characteristic isotopic doublet (m/z ~348/350) of the starting material, replaced by the product mass. If the doublet persists but the boronic acid is consumed, homocoupling has outcompeted transmetalation due to insufficient degassing.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl to reprotonate the carboxylic acid, forcing the product into the organic phase. Extract with Ethyl Acetate.

Optimizing Solvents for Amide Coupling

When activating the carboxylic acid to form an amide, the solvent must be strictly anhydrous. The primary failure mode here is the precipitation of the starting material. The Cbz group and the carboxylic acid form a tight intramolecular hydrogen-bonding network. Non-polar solvents like Dichloromethane (DCM) often fail to break these bonds, leading to incomplete activation.

Switching to polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) disrupts these networks. Furthermore,5 highlight that highly reactive acyl intermediates are stabilized in these polar environments, preventing degradation pathways[5].

Quantitative Solvent Performance Data
SolventCoupling ReagentBaseYield (%)Mechanistic Causality & Observations
DMF HATUDIPEA>90%Optimal: Fully dissolves the substrate. Stabilizes the highly reactive O-At active ester intermediate.
NMP TCFH / NMINone85–90%Excellent: Ideal for coupling sterically hindered or non-nucleophilic amines.
DCM EDC·HCl / HOBtDIPEA50–70%Suboptimal: Starting material often remains as a suspension, leading to sluggish kinetics and incomplete conversion.
THF DCCDMAP40–60%Poor: High risk of forming unreactive N-acylurea byproducts due to slow amine attack in this solvent.
Self-Validating Protocol: Polar Aprotic Amide Coupling

This protocol utilizes DMF to maintain substrate solubility and HATU for rapid activation.

  • Activation: Dissolve 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion.

  • Validation Checkpoint 1: Within 10–15 minutes, the solution should transition to a pale yellow color. This visual cue validates the successful formation of the active O-At ester. If the solution remains colorless, verify the quality of your HATU reagent.

  • Amine Addition: Add the target amine (1.2 equiv) dropwise. Stir at room temperature for 2 hours.

  • Validation Checkpoint 2: Analyze via TLC (Hexanes/EtOAc). The reaction is validated when the baseline-retained carboxylic acid spot (UV active, quenching at 254 nm) is entirely consumed, confirming that the DMF solvent successfully prevented substrate precipitation during the coupling cycle.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, and wash the organic layer extensively with 5% LiCl aqueous solution (3x) to remove residual DMF.

Troubleshooting & FAQs

Q: I am observing significant cleavage of the Cbz group during my Suzuki cross-coupling. How do I prevent this? A: The Cbz (benzyloxycarbonyl) group is generally stable to standard Suzuki conditions. However, if you are using alcoholic solvents (like isopropanol or ethanol) at high temperatures (>100 °C) with a high loading of Palladium, the solvent can act as a hydrogen donor, triggering a transfer hydrogenolysis that cleaves the Cbz group. Solution: Switch your solvent system to the non-protic 1,4-dioxane/water system and lower the reaction temperature to 80 °C.

Q: My boronic acid is forming a biphenyl byproduct instead of coupling with the 5-bromo position. A: This is homocoupling, a side reaction driven by the presence of molecular oxygen and high local concentrations of the boronic acid. Solution: First, ensure rigorous degassing of your solvent (sparging with Argon, not just vacuum/backfilling). Second, if homocoupling persists, switch from a miscible solvent (dioxane) to a biphasic solvent (toluene/water). The biphasic nature limits the mass transfer of the boronic acid into the catalytic organic phase, keeping its active concentration low and favoring the cross-coupling pathway.

Q: During amide coupling in DCM, my reaction stalls at 50% conversion, and a white precipitate forms. A: The white precipitate is likely unreacted 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid or its poorly soluble active ester intermediate. DCM cannot disrupt the strong hydrogen bonds formed by the ortho-Cbz-NH group. Solution: Evaporate the DCM and switch to a polar aprotic solvent like DMF or NMP, which will fully solvate the intermediate and drive the reaction to completion.

References

  • BenchChem. "Technical Support Center: 3-Bromobenzoic Acid Cross-Coupling Reactions." BenchChem.
  • BenchChem. "A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid." BenchChem.
  • Liu, S., et al. "A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water." Organic & Biomolecular Chemistry, RSC Publishing.
  • Aidic. "Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd." Aidic.
  • ResearchGate. "Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole." ResearchGate.

Sources

Troubleshooting

Troubleshooting low conversion rates in 5-bromoanthranilic acid derivatization

Technical Support Center: 5-Bromoanthranilic Acid Derivatization Introduction: Understanding the "Stubborn" Scaffold If you are experiencing low conversion rates with 5-bromoanthranilic acid (2-amino-5-bromobenzoic acid)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromoanthranilic Acid Derivatization

Introduction: Understanding the "Stubborn" Scaffold

If you are experiencing low conversion rates with 5-bromoanthranilic acid (2-amino-5-bromobenzoic acid), you are not alone. This scaffold presents a "perfect storm" of chemical deactivation:

  • Electronic Deactivation: The bromine atom at the C5 position is electron-withdrawing (inductive effect), which significantly reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted anthranilic acid.

  • Zwitterionic Character: As an amino acid, it exists largely as a zwitterion in neutral media, leading to poor solubility in standard organic solvents (DCM, THF) and hindering phase-transfer kinetics.[1][2]

  • Competing Pathways: The free amine and carboxylic acid in close proximity (

    
    ) promote self-condensation or polymerization (dimerization) rather than the desired intermolecular coupling.[1][2]
    

This guide moves beyond standard textbook answers to address the specific mechanistic bottlenecks of this brominated scaffold.

Module 1: Pre-Reaction Diagnostic Checklist

Before altering your synthetic route, run this diagnostic on your current setup.

Parameter Common Pitfall Recommended Adjustment
Solvent System Using DCM or Toluene (Heterogeneous slurry).[1][2]Switch to Polar Aprotic: DMF, DMAc, or NMP are required to break the zwitterionic lattice.
Base Selection Using Et3N (often insufficient to deprotonate the zwitterion fully).[1]Use DIPEA or DBU: A stronger, bulkier base often improves solubility and activation.
Activation Agent EDC/NHS (Too slow for the deactivated amine).Use HATU or T3P: These reagents are more robust for sterically/electronically deactivated anilines.[1]
Temperature Room Temperature (Kinetic trap).[1][3]Heat to 50–80°C: The inductive drag of the bromine requires higher activation energy.

Module 2: Scenario-Based Troubleshooting

Scenario A: "I am trying to couple an amine to the carboxylic acid (Amide Bond Formation), but the reaction stalls at <30%."

Root Cause: The free aniline amine interferes with the activation of the carboxylic acid. It can attack the activated ester (forming a dimer) or simply chelate the coupling reagent. Furthermore, the bromine substituent makes the ring electron-poor, slightly increasing the acidity of the COOH but making the intermediate less stable.

The Fix: The Isatoic Anhydride Detour Instead of direct coupling, convert the 5-bromoanthranilic acid into 6-bromoisatoic anhydride .[2] This "protects" the amine and "activates" the acid in a single stable intermediate.

Protocol: Synthesis of 6-Bromoisatoic Anhydride

  • Dissolve: Suspend 5-bromoanthranilic acid (1.0 eq) in dry THF or Dioxane.

  • Reagent: Add Triphosgene (0.35 eq) or Carbonyldiimidazole (CDI, 1.1 eq). Note: Triphosgene is more atom-efficient but requires strict ventilation.[1][2]

  • Reflux: Heat to reflux for 2–3 hours. The suspension will clear as the anhydride forms, then precipitate upon cooling.

  • Isolate: Filter the solid. This intermediate is stable and highly reactive toward amines.[1]

  • Coupling: React the 6-bromoisatoic anhydride with your target amine (1.1 eq) in DMF with catalytic DMAP. This releases CO2 and yields the desired amide with high purity.

Why this works: The anhydride forces the amine to attack the carbonyl (ring-opening) without the need for external coupling reagents that can be poisoned by the aniline.[2]

Scenario B: "I am attempting a Niementowski Cyclization (to Quinazolinone) but getting black tar."

Root Cause: The classical Niementowski reaction requires fusing the anthranilic acid with an amide at 160–200°C. The 5-bromo substituent makes the molecule thermally sensitive; prolonged high heat leads to decarboxylation (loss of CO2) and oxidative polymerization (tar).[2]

The Fix: Microwave-Assisted Synthesis in Acetic Acid Modern protocols utilize microwave irradiation to shorten reaction times, bypassing the thermal decomposition window.[2]

Optimized Protocol:

  • Mix: 5-bromoanthranilic acid (1 eq) + Formamide (or target amide) (2–3 eq).

  • Solvent: Glacial Acetic Acid (acts as both solvent and catalyst).[1]

  • Irradiation: Microwave at 130–150°C for 10–20 minutes.

  • Workup: Pour into crushed ice. The quinazolinone usually precipitates as a clean solid.

Scenario C: "My Palladium cross-coupling (Suzuki/Buchwald) at the Bromine site is failing."

Root Cause: Catalyst Poisoning.[1] The free amine (


) and carboxylic acid (

) are excellent ligands for Palladium.[1] They chelate the metal center, removing it from the catalytic cycle before it can insert into the C-Br bond.[2]

The Fix: Protect First, Couple Second You cannot reliably perform C-C or C-N coupling on the bromine while the ortho-amino acid functionality is free.[2]

  • Esterification: Convert the acid to a Methyl Ester (MeOH/H2SO4).

  • N-Protection: (Optional but recommended) Protect the amine with a Boc or Acetyl group.[1]

  • Coupling: Perform the Suzuki/Buchwald coupling on the protected scaffold.

  • Deprotection: Saponify the ester/amide at the end.

Module 3: Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for rescuing a stalled reaction based on the specific failure mode.

G Start Start: Low Conversion with 5-Bromoanthranilic Acid CheckSolubility Check Solvent: Is it DCM/Toluene? Start->CheckSolubility ChangeSolvent Switch to DMF/DMSO (Break Zwitterion) CheckSolubility->ChangeSolvent Yes ReactionType Identify Reaction Type CheckSolubility->ReactionType No (Already Polar) ChangeSolvent->ReactionType AmideCoupling Amide Coupling (COOH modification) ReactionType->AmideCoupling Cyclization Cyclization (Quinazolinone) ReactionType->Cyclization CrossCoupling Pd-Coupling (Br modification) ReactionType->CrossCoupling DirectFail Direct Coupling Failed? (EDC/HATU) AmideCoupling->DirectFail ThermalFail Thermal Decomposition? (Tarry mess) Cyclization->ThermalFail CatPoison Catalyst Poisoning? (No conversion) CrossCoupling->CatPoison IsatoicRoute Route: Synthesize 6-Bromoisatoic Anhydride DirectFail->IsatoicRoute Switch Protocol Microwave Route: Microwave in Acetic Acid ThermalFail->Microwave Switch Protocol Protect Route: Esterify COOH & Protect NH2 CatPoison->Protect Protect Groups

Figure 1: Decision logic for troubleshooting 5-bromoanthranilic acid reactivity based on reaction type.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use thionyl chloride (


) to make the acid chloride of 5-bromoanthranilic acid? 
A: Proceed with extreme caution.  While possible, the acid chloride of anthranilic acids is unstable because the free amine will intramolecularly attack the acid chloride to form the isatoic anhydride or dimerize.[2] If you must use the acid chloride, you must protect the amine first (e.g., as a hydrochloride salt or N-acetyl derivative).[2]

Q: I see a spot on TLC that runs higher than my starting material, but it's not my product. What is it? A: This is likely the decarboxylated product (3-bromoaniline) .[1][2] This occurs if the reaction temperature is too high (>150°C) or if the reaction is prolonged in acidic media. Lower the temperature and check your heating block calibration.

Q: How do I separate 5-bromoanthranilic acid from the 4-bromo isomer if my starting material is impure? A: Use pH-controlled crystallization.[1][2] The 4-bromo and 5-bromo isomers have slightly different pKa values.[1][2] Dissolving the mixture in alkaline water and slowly acidifying (to pH ~4-5) often precipitates the 5-bromo isomer first due to its lower solubility in the zwitterionic state [1].[2]

References

  • PubChem. (n.d.).[1] 5-Bromoanthranilic acid | C7H6BrNO2.[1][2][3][4][5] National Library of Medicine.[1] Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Quinazolinones (Niementowski Reaction). Retrieved March 4, 2026, from [Link][1][2]

  • Arkivoc. (2005).[1][6] Microwave induced synthesis of quinazolinones. Retrieved March 4, 2026, from [Link][1][2]

Sources

Optimization

Handling solubility issues of N-Cbz-5-bromoanthranilic acid in aqueous media

Technical Support Center: N-Cbz-5-bromoanthranilic acid Welcome to the technical support center for N-Cbz-5-bromoanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Cbz-5-bromoanthranilic acid

Welcome to the technical support center for N-Cbz-5-bromoanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for handling the solubility challenges associated with this compound in aqueous media. Our goal is to equip you with the knowledge to optimize your experimental workflows and ensure reliable, reproducible results.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve N-Cbz-5-bromoanthranilic acid in aqueous solutions.

Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS).

  • Question: I've added N-Cbz-5-bromoanthranilic acid directly to my neutral pH buffer, but it remains as a suspension. Why is this happening and what should I do?

  • Answer: N-Cbz-5-bromoanthranilic acid is an aromatic carboxylic acid with significant hydrophobic character due to the presence of a benzene ring, a bromine atom, and the carboxybenzyl (Cbz) protecting group. This structure leads to very low solubility in neutral aqueous solutions.[1][2] Aromatic carboxylic acids, like benzoic acid, are known to be nearly insoluble in cold water.[1][3] The primary reason for this is the large non-polar portion of the molecule, which disrupts the hydrogen-bonding network of water.

    Immediate Solution: pH Adjustment

    The carboxylic acid group on the molecule is the key to increasing its aqueous solubility. By increasing the pH of the solution, you can deprotonate the carboxylic acid to form a much more polar and water-soluble carboxylate salt.

    Protocol: Solubilization by pH Adjustment

    • Weigh the desired amount of N-Cbz-5-bromoanthranilic acid and place it in a suitable container.

    • Add a small amount of purified water to create a slurry.

    • While stirring, add a 1 M solution of a base (e.g., Sodium Hydroxide - NaOH) dropwise.

    • Monitor the pH of the solution. As the pH increases above the pKa of the carboxylic acid (typically in the range of 3-5 for aromatic carboxylic acids), the compound will begin to dissolve.

    • Continue adding the base until all of the solid has dissolved. The final pH will likely be in the alkaline range (pH > 8).

    • Once fully dissolved, you can adjust the pH back down to your desired experimental range with a suitable acid (e.g., 1 M HCl), but be aware that the compound may precipitate if the pH drops too low.

    • Finally, add the concentrated, solubilized compound to your final buffer system, ensuring the final concentration and pH are compatible with your experiment.

Issue 2: My compound dissolves initially with base, but then precipitates when I add it to my final buffer.

  • Question: I successfully dissolved the compound at a high pH, but upon dilution into my final, larger volume of buffer, a precipitate formed. What's going on?

  • Answer: This is a common issue related to buffer capacity and final pH. Your stock solution is at a high pH where the compound is soluble in its salt form. However, if your final buffer has a lower pH and sufficient buffering capacity, it will neutralize the added base and lower the pH of the microenvironment around the dissolved compound. This drop in pH can cause the protonation of the carboxylate back to the less soluble carboxylic acid, leading to precipitation.

    Troubleshooting Steps:

    • Check Final pH: After adding your dissolved stock solution to the final buffer, measure the pH. If it has dropped significantly, this is the likely cause.

    • Increase Final Buffer pH: If your experiment allows, consider increasing the pH of your final buffer to maintain the solubility of the compound.

    • Slow Addition with Stirring: Add the high-pH stock solution very slowly to the final buffer while vigorously stirring. This can help to disperse the compound and prevent localized areas of low pH that initiate precipitation.

    • Use a Co-solvent: If pH adjustment alone is not sufficient or is incompatible with your experimental conditions, using a water-miscible organic co-solvent is the next logical step.

Issue 3: I need to work at a neutral or acidic pH where the compound is insoluble.

  • Question: My experiment must be conducted at or below pH 7, and pH adjustment is not a viable option. How can I dissolve N-Cbz-5-bromoanthranilic acid?

  • Answer: In situations where pH modification is not possible, the use of co-solvents is a standard and effective technique.[4][5] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[6]

    Recommended Co-solvents:

    • Dimethyl Sulfoxide (DMSO): An excellent and widely used solvent for a broad range of organic compounds.

    • N,N-Dimethylformamide (DMF): Another strong solvent, often used in organic synthesis.

    • Ethanol: A less polar protic solvent that can be effective.[7]

    Protocol: Solubilization using a Co-solvent

    • Prepare a concentrated stock solution of N-Cbz-5-bromoanthranilic acid in 100% of your chosen co-solvent (e.g., DMSO).

    • Ensure the compound is fully dissolved in the co-solvent before proceeding. Gentle warming may be required, but be cautious of potential degradation.

    • Add the concentrated stock solution dropwise to your aqueous buffer while stirring.

    • It is crucial to keep the final concentration of the co-solvent as low as possible, as high concentrations can interfere with biological assays or downstream reactions. A final concentration of 1-5% (v/v) is a common starting point.[4]

    Important Consideration: Always run a vehicle control in your experiments (your buffer with the same final concentration of the co-solvent but without the compound) to account for any effects of the co-solvent itself.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected solubility of N-Cbz-5-bromoanthranilic acid in common solvents?

    Solubility Profile Summary (Qualitative)

SolventExpected SolubilityRationale
Water (neutral pH)Very LowThe large hydrophobic structure outweighs the polarity of the carboxylic acid group.[1]
Aqueous Base (e.g., NaOH, NaHCO3)HighForms a soluble carboxylate salt upon deprotonation.[9][10][11]
DMSO, DMFHighStrong, polar aprotic solvents capable of dissolving a wide range of organic molecules.
Ethanol, MethanolModerate to HighThese alcohols can hydrogen bond with the carboxyl group and have a non-polar component to interact with the rest of the molecule.[7]
Dichloromethane (DCM), ChloroformModerate to HighCommon organic solvents for non-polar to moderately polar compounds.
Hexanes, TolueneLowThe compound is likely too polar to be highly soluble in these non-polar solvents.
  • Q2: Can I use heat to help dissolve the compound?

    • A2: Gentle heating can be used to increase the rate of dissolution, particularly in organic solvents. However, be cautious. Prolonged exposure to high temperatures, especially in the presence of strong acids or bases, could potentially lead to the hydrolysis or degradation of the Cbz protecting group.[12][13] It is always advisable to use the lowest effective temperature and to check for compound stability under your specific conditions.

  • Q3: Are there any compatibility issues I should be aware of?

    • A3: Yes. The Cbz (benzyloxycarbonyl) group is a protecting group for the amine. While relatively stable, it can be cleaved under certain conditions, which you should be aware of for your downstream applications:

      • Catalytic Hydrogenation: The Cbz group is readily removed by catalytic hydrogenation (e.g., H2 gas with a palladium catalyst).[14][15] If your experimental workflow involves such reductive steps, the protecting group will be cleaved.

      • Strong Acids: Harsh acidic conditions (e.g., HBr in acetic acid) can also cleave the Cbz group.[12][13]

      • Strong Bases: While basic conditions are used to solubilize the compound via the carboxylic acid, very high pH and elevated temperatures could potentially hydrolyze the carbamate linkage of the Cbz group over time.

  • Q4: How can I confirm that my compound is fully dissolved?

    • A4: Visual inspection is the first step. A true solution will be clear and free of any visible particles or cloudiness. For quantitative confirmation, especially for critical applications, you can filter the solution through a 0.22 or 0.45 µm syringe filter. If the compound is not fully dissolved, you will observe a lower concentration in the filtrate when analyzed by a suitable method like UV-Vis spectroscopy or HPLC.

Decision Workflow for Solubilization

This diagram outlines a logical progression for addressing solubility issues with N-Cbz-5-bromoanthranilic acid.

Caption: Decision workflow for solubilizing N-Cbz-5-bromoanthranilic acid.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Grokipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2005, March 23). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. Retrieved from [Link]

  • Scribd. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005. Carboxylic Acid Structure and Chemistry: Part 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Pearson. (2024, August 4). Given the data in Problem 47:b. What pH would you make the water... Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-5-Bromoanthranilic acid. Retrieved from [Link]

  • Chemguide. (n.d.). carboxylic acids as acids. Retrieved from [Link]

  • Merck Index. (n.d.). 5-Bromoanthranilic Acid. Retrieved from [Link]

  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Retrieved from [Link]

  • MDPI. (2023, January 19). Solubility and Decomposition of Organic Compounds in Subcritical Water. Retrieved from [Link]

  • Filo. (2026, February 6). EXPERIMENT 3E TESTS FOR CARBOXYLIC ACIDS pH of an Aqueous Solution for C... Retrieved from [Link]

  • pH Adjustment and Neutralization, the basics. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide concerning the stability of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid. This document is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide concerning the stability of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Here, we provide in-depth, field-proven insights into its behavior under reflux conditions, helping you anticipate challenges, troubleshoot unexpected results, and optimize your reaction protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the stability of this compound under thermal stress.

Q1: Is 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid considered stable under reflux conditions?

A: The stability is highly conditional and depends critically on the solvent, pH, and reaction duration. While the molecule is robust enough for many applications, it is not inert. The primary points of lability are the benzyloxycarbonyl (Cbz) protecting group and, to a lesser extent, the carboxylic acid moiety. Refluxing in neutral, aprotic solvents like toluene or dioxane is generally well-tolerated for moderate periods. However, stability decreases significantly in protic, acidic, or basic solvents.

Q2: What is the most probable degradation pathway when this compound is heated?

A: The most likely degradation pathway under thermal stress, particularly in the presence of acid or certain catalysts, is the cleavage of the Cbz group.[1] The Cbz group is designed to be removed under specific conditions, and elevated temperatures can lower the activation energy for its cleavage.[2] This process typically involves the cleavage of the benzyl C-O bond, which, after a series of steps, liberates the free amine (2-amino-5-bromobenzoic acid), toluene, and carbon dioxide.[3] A secondary, though less common, pathway under harsh acidic conditions could be the decarboxylation of the benzoic acid.[4][5]

Q3: How does the choice of solvent affect the stability of the compound during reflux?

A: The solvent plays a pivotal role:

  • Aprotic, Non-polar/Polar Solvents (e.g., Toluene, Dioxane, Acetonitrile): In these solvents, the compound exhibits its highest stability. Reflux is generally safe, assuming no strong acidic or basic contaminants are present.

  • Protic Solvents (e.g., Alcohols, Water): These solvents can facilitate proton transfer, potentially promoting the cleavage of the Cbz group, especially if the medium is acidic or basic.

  • Acidic Solvents (e.g., Acetic Acid, HCl in Dioxane): Refluxing in acidic media is a known method for Cbz group removal.[3][6] Therefore, significant degradation to 2-amino-5-bromobenzoic acid should be expected.

  • Basic Solvents (e.g., with NaHCO₃, K₂CO₃, or stronger bases): While the Cbz group is relatively stable to base, prolonged heating with strong bases can lead to hydrolysis of the carbamate. More immediately, the carboxylic acid will be deprotonated to its carboxylate salt, which may alter solubility and reactivity.

Q4: What are the primary degradation products I should look for?

A: If degradation occurs, you should expect to find the following products:

  • 2-Amino-5-bromobenzoic acid: The product of Cbz-group cleavage.[7][8]

  • Toluene and Carbon Dioxide: Byproducts of Cbz-group cleavage.[3]

  • 4-Bromoaniline: If the more severe condition of decarboxylation occurs, this would be the resulting product.

Q5: How can I monitor the stability of my compound during a high-temperature reaction?

A: Regular reaction monitoring is crucial. We recommend using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for at-a-glance analysis. Co-spotting your reaction mixture with a reference standard of the starting material and the potential degradation product (2-amino-5-bromobenzoic acid) will provide a clear indication of stability. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of any new products formed.

Part 2: Troubleshooting Guide

Encountering unexpected results? This guide helps diagnose common issues when working with 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid at elevated temperatures.

Observed Problem Potential Cause Recommended Solution
A new, more polar spot appears on TLC, staining positive with ninhydrin. This is a classic sign of Cbz deprotection, revealing the primary amine of 2-amino-5-bromobenzoic acid. This can be caused by acidic impurities, prolonged high temperatures, or an unsuitable solvent.Neutralize the reaction mixture carefully. Consider switching to a lower-boiling aprotic solvent if the reaction chemistry allows. If acidity is required, a lower temperature or a shorter reaction time may be necessary.
Reaction yield is low, and starting material is recovered, but mass balance is poor. This could indicate thermal decomposition into gaseous byproducts (CO₂) that are not easily detected. Both Cbz cleavage and decarboxylation can lead to mass loss.Run the reaction at a lower temperature. If reflux is essential, ensure an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions which can be accelerated at high temperatures.
The reaction mixture changes color significantly (e.g., darkens to brown/black). This often indicates the formation of multiple minor degradation byproducts or charring, which can occur at temperatures exceeding the compound's stability threshold for extended periods.Decrease the reaction temperature and/or time. Ensure the purity of your starting material and solvents, as impurities can often catalyze decomposition.
Mass spectrometry analysis shows a product with a mass of ~216 g/mol . This mass corresponds to 2-amino-5-bromobenzoic acid (C₇H₆BrNO₂), confirming the loss of the Cbz protecting group.[8]Review the reaction conditions (pH, solvent, temperature) as they are likely too harsh for the Cbz group's stability. Refer to established protocols for Cbz deprotection to understand the conditions to avoid.[3][9]
Part 3: Experimental Protocols & Data
Protocol: Assessing Thermal Stability Under Reflux

This protocol provides a self-validating system to determine the stability of 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid in a specific solvent.

Objective: To quantify the stability of the title compound under reflux in a chosen solvent over a defined period.

Materials:

  • 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid

  • Chosen reflux solvent (e.g., Toluene)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • TLC plates (Silica gel 60 F₂₅₄)

  • LC-MS system

  • Reference standard: 2-Amino-5-bromobenzoic acid

Procedure:

  • Setup: To a 50 mL round-bottom flask, add 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid (e.g., 350 mg, 1 mmol) and the chosen solvent (20 mL).

  • Initial Sample (T=0): Before heating, withdraw a small aliquot (approx. 0.1 mL), dilute it, and analyze by TLC and LC-MS to establish a baseline.

  • Reflux: Heat the mixture to reflux with gentle stirring.

  • Monitoring: At regular intervals (e.g., T = 1h, 2h, 4h, 8h), withdraw small aliquots for analysis.

  • TLC Analysis: Spot the starting material, the T=0 sample, and the current time-point sample on the same TLC plate. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane with 1% Acetic Acid). Visualize under UV light and with a suitable stain (e.g., ninhydrin for the free amine).

  • LC-MS Analysis: Analyze the samples to quantify the percentage of starting material remaining and to identify any degradation products by their mass-to-charge ratio.

Data Summary: Predicted Stability Under Various Reflux Conditions
Solvent Condition Boiling Point (°C) Predicted Stability Primary Risk
TolueneNeutral111High Minimal risk over typical reaction times (<24h).
DioxaneNeutral101High Minimal risk. Ensure peroxide-free solvent.
AcetonitrileNeutral82Very High Low boiling point limits thermal stress.
EthanolNeutral78Moderate Protic nature may facilitate slow degradation.
Acetic AcidAcidic118Very Low Rapid cleavage of the Cbz group is expected.[1]
HCl (4M in Dioxane)Acidic~101Very Low Strong acid will cause rapid Cbz cleavage.[3]
Water with K₂CO₃Basic100Moderate to Low Risk of carbamate hydrolysis over extended periods.
Part 4: Mechanistic Insights & Visualizations

Understanding the potential degradation pathways is key to preventing them. The following diagrams illustrate the primary mechanisms of concern and the experimental workflow for stability assessment.

G cluster_setup 1. Reaction Setup cluster_reflux 2. Reflux & Monitoring cluster_analysis 3. Data Analysis A Dissolve Compound in Chosen Solvent B Take T=0 Sample (TLC, LC-MS) A->B C Heat to Reflux B->C D Withdraw Aliquots (T=1h, 2h, 4h...) C->D E Analyze via TLC (Compare to T=0) D->E F Analyze via LC-MS (Quantify & Identify) D->F G Plot % Compound vs. Time F->G H Determine Stability Profile G->H

Caption: Workflow for Experimental Stability Assessment.

G cluster_cbz Pathway A: Cbz Cleavage cluster_decarbox Pathway B: Decarboxylation Start 2-(((Benzyloxy)carbonyl)amino)- 5-bromobenzoic acid ProdA 2-Amino-5-bromobenzoic acid Start->ProdA Heat, H+ or Catalyst ProdB 4-Bromo-N-(benzyloxycarbonyl)aniline Start->ProdB Harsh Heat (Less Common) ByprodA Toluene + CO2 ByprodB CO2

Caption: Potential Thermal Degradation Pathways.

References
  • BenchChem. (2025).
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Vrbova, V., Kim, I., & Svendsen, H. F. Effect of temperature on carbamate stability constants for amines. SINTEF.
  • BenchChem. (2025).
  • Bennasar, M.-L., Roca, T., & Padullés, A. (2002). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. American Chemical Society.
  • Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. (2001). PubMed.
  • A study on the thermal stability of carbamate and carbonate deriv
  • Master Organic Chemistry. (2018).
  • Cbz Protection - Common Conditions.
  • ACS Publications. (2016).
  • ChemicalBook. 2-Amino-5-bromobenzoic acid synthesis.
  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (2025).
  • GoldBio. 2-Amino-5-bromobenzoic acid.
  • National Institutes of Health (NIH).
  • Scite.ai. Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution.

Sources

Reference Data & Comparative Studies

Validation

Chromatographic Mastery: Comparative HPLC Method Development for 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic Acid

As a Senior Application Scientist, I approach high-performance liquid chromatography (HPLC) method development not as a trial-and-error exercise, but as a rational design process dictated by the physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach high-performance liquid chromatography (HPLC) method development not as a trial-and-error exercise, but as a rational design process dictated by the physicochemical properties of the analyte. The synthesis and purification of complex pharmaceutical intermediates, such as 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid, present unique analytical bottlenecks.

This molecule features a highly hydrophobic benzyloxycarbonyl (Cbz) protecting group, a polar carboxylic acid moiety, and a heavy halogen (bromine) at the 5-position. When developing a reversed-phase HPLC method, analysts frequently encounter co-elution with the starting material (2-amino-5-bromobenzoic acid) and severe peak tailing. This guide objectively compares the performance of three distinct stationary phase chemistries and provides a field-proven, self-validating experimental protocol to achieve baseline resolution and optimal peak symmetry.

Mechanistic Profiling: Overcoming Peak Tailing & Selectivity Challenges

The pH and Silanol Dilemma

Peak tailing in HPLC is predominantly caused by secondary interactions between analytes and residual ionized silanols on the silica matrix [1]. Because our target analyte contains a carboxylic acid (pKa ~3.5), operating at a neutral pH results in partial ionization. This uneven ionization state leads to split peaks and severe asymmetric tailing.

By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid, we fully protonate the carboxylic acid. This neutralizes the acidic moiety, eliminating ionic repulsion and minimizing secondary hydrogen-bonding interactions with the stationary phase [2]. Furthermore, formic acid is strictly preferred over phosphoric acid to maintain mass-spectrometry (MS) compatibility for downstream structural confirmation [3].

Stationary Phase Causality: Why C18 Falls Short

While C18 columns are a common choice for the separation of aromatic carboxylic acids [4], they rely entirely on hydrophobic dispersive forces (Van der Waals). For 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid, C18 struggles to differentiate the subtle electron density shifts caused by the Cbz group and the bromine atom, resulting in marginal resolution from synthesis byproducts.

To solve this, we must look to orthogonal retention mechanisms:

  • Biphenyl Phases: Introduce strong

    
     stacking interactions. The dual-ring system of the biphenyl ligand strongly interacts with the electron-rich Cbz group and the benzoic acid core, significantly improving retention and selectivity over C18.
    
  • PFP (Pentafluorophenyl) Phases: Offer the ultimate selectivity for this specific molecule. The highly electronegative fluorine atoms create an electron-deficient aromatic ring. This induces strong dipole-dipole interactions with the carbamate linkage and specific halogen bonding with the 5-bromo substituent, locking the analyte into a highly specific retention mechanism.

HPLC_Workflow cluster_columns Stationary Phase Screening A Analyte Profiling 2-Cbz-amino-5-bromobenzoic acid pKa ~3.5 B1 C18 Phase Hydrophobic Focus A->B1 B2 Biphenyl Phase π-π Interactions A->B2 B3 PFP Phase Halogen Bonding A->B3 C Mobile Phase Optimization 0.1% Formic Acid (pH 2.7) B1->C B2->C B3->C D Validated HPLC Method Rs > 2.0, As < 1.2 C->D

Logical workflow for HPLC method development targeting halogenated aromatic carboxylic acids.

Comparative Performance Data

To objectively evaluate these mechanisms, a comparative study was executed using identical mobile phase conditions (Gradient elution: 0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile) across three different column chemistries (150 x 4.6 mm, 3 µm).

Stationary PhaseRetention Time (min)Peak Asymmetry (

)
Resolution (

)
Primary Retention Mechanism
Standard C18 8.41.452.1Hydrophobic Dispersion
Biphenyl 9.21.154.5

Stacking & Hydrophobic
PFP (Fluorinated) 10.51.056.2Halogen Bonding & Dipole-Dipole

Data Insight: The PFP column vastly outperforms the C18 and Biphenyl alternatives. The synergistic combination of halogen bonding (targeting the 5-bromo group) and the acidic mobile phase yields a near-perfect Gaussian peak (


 = 1.05) and massive resolution (

= 6.2) from the unreacted 2-amino-5-bromobenzoic acid starting material.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating—meaning the system actively checks its own reliability and chemical environment before generating sample data. Implement the following step-by-step protocol using the optimized PFP methodology.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Ultrapure Water (0.1% v/v).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-Grade Acetonitrile (0.1% v/v).

  • Causality Check: Do not substitute with standard TFA unless MS compatibility is completely unnecessary, as TFA causes severe ion suppression in mass spectrometers.

Step 2: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Critical for stabilizing mass transfer kinetics and reducing system backpressure).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20%

      
       80% B
      
    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80%

      
       20% B
      
    • 12.1 - 15.0 min: 20% B (Re-equilibration)

Step 3: System Suitability Testing (SST) - The Validation Gate

Do not proceed to sample analysis unless the following criteria are met.

  • Prepare an SST Solution containing 50 µg/mL of 2-amino-5-bromobenzoic acid (Starting Material) and 50 µg/mL of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid (Target).

  • Inject 10 µL of the SST Solution.

  • Acceptance Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      3.0 between the Starting Material and Target. (Validates PFP column selectivity and halogen bonding efficiency).
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      1.2 for the Target peak. (Validates mobile phase pH is successfully suppressing silanol interactions).
    • RSD of Retention Time:

      
       1.0% over 3 replicate injections. (Validates pump delivery and column equilibration).
      
Step 4: Sample Analysis
  • Dissolve the synthesized sample in a 50:50 mixture of Water:Acetonitrile to a target concentration of 100 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter to remove insoluble particulates.

  • Inject 10 µL and quantify against a validated standard calibration curve.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Source: Chrom Tech Blog. URL: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Source: Phenomenex Technical Resources. URL: [Link]

  • SIELC Technologies. "Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column." Source: SIELC Applications. URL:[Link]

Sources

Comparative

Comparative Guide: Cbz vs. Boc Protection Strategies for 5-Bromoanthranilic Acid

Executive Summary & Chemical Context For researchers and drug development professionals, 5-bromoanthranilic acid is a highly valued bifunctional building block. It is frequently utilized in the synthesis of 6-bromoquinaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

For researchers and drug development professionals, 5-bromoanthranilic acid is a highly valued bifunctional building block. It is frequently utilized in the synthesis of 6-bromoquinazolines[1] and bioactive anthranilamides[2]. Because the molecule possesses both an electrophilic carboxylic acid and a nucleophilic aniline-type amine, orthogonal protection of the amine is mandatory to prevent unwanted polymerization, N-acylation, or the poisoning of transition metal catalysts during downstream transformations like Suzuki-Miyaura cross-coupling[1].

This guide provides an objective, data-driven comparison of the two most prominent urethane-based protecting groups—tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) —specifically tailored to the stability and reactivity profile of 5-bromoanthranilic acid.

Strategic Workflow: Orthogonality and the Halogen Caveat

The selection between Boc and Cbz is dictated by the principle of orthogonality[3]. While both groups form stable carbamates, their deprotection mechanisms are fundamentally different.

Crucial Application Insight: 5-Bromoanthranilic acid contains an aryl bromide moiety. Standard deprotection of the Cbz group relies on catalytic hydrogenolysis (Pd/C, H₂). However, subjecting an aryl bromide to palladium-catalyzed hydrogenation carries a severe risk of concurrent hydrodebromination (undesired cleavage of the carbon-bromine bond). Therefore, unless a non-reductive Cbz cleavage method is employed, Boc is generally the strategically superior choice for this specific halogenated substrate.

Workflow SM 5-Bromoanthranilic Acid (Reactive Amine) Boc Boc Protection (Boc2O, Na2CO3) SM->Boc Cbz Cbz Protection (Cbz-Cl, NaOH) SM->Cbz Boc_Prod N-Boc Derivative (Acid Labile) Boc->Boc_Prod Cbz_Prod N-Cbz Derivative (Hydrogenolysis Labile) Cbz->Cbz_Prod Safe Safe Deprotection (TFA / HCl) Boc_Prod->Safe Acid Cleavage Risk Risk: Hydrodebromination (Loss of Br) Cbz_Prod->Risk Pd/C, H2

Orthogonal protection pathways for 5-bromoanthranilic acid highlighting deprotection risks.

Boc Protection: The Standard for Halogenated Aromatics

The tert-butyloxycarbonyl (Boc) group is a highly reliable acid-labile protecting group[3]. It is heavily favored for halogenated substrates because it is completely stable to catalytic hydrogenolysis, bases, and nucleophilic attack[4].

Mechanistic Rationale

The efficiency of Boc deprotection is driven by the thermodynamic stability of the highly substituted tert-butyl carbocation that is generated during acidic cleavage[5]. The subsequent spontaneous decarboxylation yields gaseous byproducts (isobutylene and CO₂), making the reaction self-driving and the workup exceptionally clean[4].

BocCleavage A N-Boc Amine B Protonated Intermediate A->B +H+ (TFA) C t-Butyl Cation Cleavage B->C Rate Limiting D Decarboxylation (-CO2) C->D Fast E Free Amine D->E Spontaneous

Mechanistic pathway of Boc deprotection driven by tert-butyl cation stability and decarboxylation.

Self-Validating Experimental Protocol: Boc Protection

Objective: Synthesize N-Boc-5-bromoanthranilic acid.

  • Solvation & Deprotonation: Dissolve 5-bromoanthranilic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add Na₂CO₃ (2.0 eq).

    • Causality: The base deprotonates the carboxylic acid, ensuring solubility in the aqueous layer, and prevents protonation of the weakly nucleophilic aniline amine.

  • Electrophilic Addition: Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise[3]. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & Workup: Concentrate the mixture in vacuo to remove dioxane. Wash the aqueous layer with ethyl acetate to remove unreacted Boc₂O.

  • Precipitation: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl.

    • Self-Validation System: The protonation of the carboxylate will cause the highly organic N-Boc-5-bromoanthranilic acid to rapidly precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Cbz Protection: Acid-Stable Alternative

The benzyloxycarbonyl (Cbz) group is a robust protecting group that is stable to mild acidic and basic conditions[3]. While its removal via prolonged hydrogenolysis can be problematic for molecules with other labile functional groups (like halogens)[6], it remains useful if the downstream synthesis requires strong acid conditions where a Boc group would prematurely cleave.

Self-Validating Experimental Protocol: Cbz Protection

Objective: Synthesize N-Cbz-5-bromoanthranilic acid via Schotten-Baumann conditions.

  • Solvation: Dissolve 5-bromoanthranilic acid (1.0 eq) in a 1M NaOH aqueous solution. Cool the flask to 0 °C.

  • Biphasic Acylation: Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise. Simultaneously, add additional 1M NaOH dropwise to maintain the pH > 9.

    • Causality: Cbz-Cl generates HCl as a byproduct. If the pH drops, the aniline amine will protonate, halting the nucleophilic attack on the chloroformate.

  • Validation & Workup: Stir for 4 hours at room temperature. Extract the basic aqueous layer with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol byproducts.

  • Precipitation: Acidify the aqueous layer to pH 2 with 2M HCl.

    • Self-Validation System: A dense precipitate of N-Cbz-5-bromoanthranilic acid will form immediately upon crossing the pKa threshold of the carboxylic acid. Filter and recrystallize from ethanol/water.

Quantitative Stability & Performance Comparison

The following table summarizes the objective performance metrics of both protecting groups when applied to 5-bromoanthranilic acid workflows.

Property / ConditionBoc (tert-Butyloxycarbonyl)Cbz (Carboxybenzyl)
Reagent Used Di-tert-butyl dicarbonate (Boc₂O)[3]Benzyl chloroformate (Cbz-Cl)
Typical Yield 85% - 95%80% - 90%
Stability: Strong Acid (TFA, HCl) Highly Labile (Cleaves rapidly)[4]Stable[6]
Stability: Strong Base (NaOH) StableModerately Stable (Prone to hydrolysis)
Stability: Nucleophiles Stable[4]Stable
Stability: Catalytic Hydrogenation Stable[4]Highly Labile (Cleaves rapidly)[3]
Risk of Hydrodebromination None (Acidic cleavage used)High (If Pd/C and H₂ are used)
Deprotection Byproducts Isobutylene (gas), CO₂ (gas)[4]Toluene, CO₂ (gas)

Conclusion

For the protection of 5-bromoanthranilic acid, the Boc group is objectively superior in most drug development workflows. Its absolute orthogonality to transition-metal catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) and its mild, gas-evolving acidic deprotection preserve the critical aryl bromide bond. The Cbz group, while highly stable to acids, introduces a severe risk of hydrodebromination during its standard hydrogenolysis deprotection, limiting its utility to highly specific synthetic routes where reductive cleavage is actively avoided.

References

  • Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate ResearchG
  • Literature review of Boc vs. Cbz protecting groups Benchchem
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups Suzhou Highfine Biotech
  • Boc Protecting Group for Amines Chemistry Steps
  • Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity PMC
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups PMC

Sources

Validation

IR spectroscopy reference peaks for 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid

Topic: IR Spectroscopy Reference Peaks for 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid Content Type: Publish Comparison Guide Executive Summary This technical guide provides a high-resolution spectroscopic framewo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Reference Peaks for 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a high-resolution spectroscopic framework for validating the synthesis and purity of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid (also known as N-Cbz-5-bromoanthranilic acid).

In drug development, this molecule serves as a critical protected intermediate—often in the synthesis of quinazolinones and anthranilamides. The primary analytical challenge lies in distinguishing the target molecule from its precursor, 2-amino-5-bromobenzoic acid , and confirming the integrity of the benzyloxycarbonyl (Cbz) protection group.

This guide moves beyond static peak lists, offering a comparative differential analysis . We define the specific spectral shifts that confirm the N-acylation event, providing a self-validating protocol for researchers.

Mechanistic Basis of Spectral Shifts

To interpret the IR spectrum accurately, one must understand the vibrational changes induced by the reaction chemistry. The transformation involves the conversion of a primary aromatic amine into a carbamate (urethane), introducing significant changes in the N-H and C=O regions.

The Structural Transformation
  • Loss of Primary Amine: The scissoring and stretching modes of the free

    
     group disappear.
    
  • Introduction of Carbamate: A new carbonyl (

    
    ) and a secondary amine stretch emerge.
    
  • Benzyl Moiety Addition: The Cbz group adds a monosubstituted benzene ring, introducing characteristic out-of-plane (OOP) bending modes distinct from the 1,2,5-trisubstituted core.

SpectralLogic Precursor Precursor: 2-Amino-5-bromobenzoic acid Reaction Reaction: + Benzyl Chloroformate (Schotten-Baumann) Precursor->Reaction NH2_Loss Loss of NH2 Doublet (~3300-3500 cm-1) Precursor->NH2_Loss Disappears Target Target: N-Cbz-5-bromobenzoic acid Reaction->Target Cbz_Gain Gain of Carbamate C=O (~1690-1720 cm-1) Target->Cbz_Gain Appears Benzyl_Gain Gain of Benzyl OOP (695 & 740 cm-1) Target->Benzyl_Gain Appears

Figure 1: Spectral evolution workflow. The diagram maps the chemical synthesis to the specific IR signals that must be monitored to confirm conversion.

Comparative Reference Data

The following table contrasts the experimentally verified peaks of the starting material (Precursor) with the specific reference peaks of the Target. This differential approach allows for immediate purity assessment.

Table 1: Differential IR Peak Assignments

Functional GroupModePrecursor (2-Amino-5-bromobenzoic acid) [1]Target (N-Cbz-5-bromobenzoic acid)Diagnostic Value
N-H Stretch Stretching3484, 3374 cm⁻¹ (Distinct Doublet)~3300–3350 cm⁻¹ (Single Sharp Peak)Critical: Collapse of doublet to singlet confirms N-protection.
Carbonyl (C=O) Stretching~1675 cm⁻¹ (Acid C=O only)1680–1720 cm⁻¹ (Broad/Split: Acid + Carbamate)High: Appearance of a secondary shoulder or broadening indicates Carbamate C=O.
Amine Bending Scissoring1610–1620 cm⁻¹ (Strong)Absent / Shifted (Amide II band appears ~1530)Medium: Loss of scissoring confirms consumption of primary amine.
C-O Stretch Stretching~1230 cm⁻¹ (Acid)1200–1300 cm⁻¹ (Complex: Acid + Carbamate)Low: Region is often congested.
Aromatic Ring OOP Bending~800–820 cm⁻¹(1,2,5-substitution)695 & 740 cm⁻¹ (Benzyl Group)Critical: These two sharp peaks confirm the presence of the Cbz group.
C-Br Stretch Stretching~500–600 cm⁻¹ ~500–600 cm⁻¹ (Unchanged)Validation: Confirms the bromine atom remains intact.

Note on Carbonyl Region: In solid-state (KBr), the carboxylic acid C=O often appears at lower frequencies (1670–1690 cm⁻¹) due to dimerization. The carbamate (urethane) C=O typically appears higher (1690–1720 cm⁻¹). Expect a broadened or split peak in the 1680–1720 cm⁻¹ range for the target.

Experimental Validation Protocol

To achieve the resolution necessary to distinguish the Cbz-carbamate peak from the acid carbonyl, the sample preparation is critical. The KBr Pellet Method is recommended over ATR for this specific analysis because it minimizes peak distortion in the fingerprint region (600–800 cm⁻¹), which is vital for identifying the Benzyl group.

Protocol: High-Resolution KBr Pellet Preparation

Materials:

  • Analytical Grade KBr (Dry, IR grade).

  • Agate Mortar and Pestle.

  • Hydraulic Press (10-ton capacity).

  • Vacuum Desiccator.

Step-by-Step Methodology:

  • Drying: Dry the KBr powder at 110°C for 2 hours prior to use to eliminate water interference (broad peak at 3400 cm⁻¹) which can mask the N-H stretch.

  • Ratio: Mix 1.5 mg of the target compound with 200 mg of KBr (approx. 0.7% w/w).

    • Why? Higher concentrations lead to "bottoming out" (0% transmission) of the strong Carbonyl bands, making peak resolution impossible.

  • Grinding: Grind the mixture in one direction only for 60 seconds.

    • Why? Excessive grinding can induce polymorphic transitions or absorb moisture.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (if available) to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹ and a minimum of 16 scans.

Troubleshooting & Quality Control

Scenario A: "I still see a doublet around 3400 cm⁻¹."

  • Diagnosis: Incomplete reaction. The precursor (primary amine) is still present.

  • Action: Perform a TLC check. If the spot is pure, the sample may be wet (water O-H stretch can mimic N-H). Dry the sample and re-run.

Scenario B: "The Carbonyl peak is a single broad blob."

  • Diagnosis: Unresolved overlap between Acid C=O and Carbamate C=O.

  • Action: This is common in solid-state due to Hydrogen bonding. To resolve them, dissolve the sample in Chloroform (

    
    )  or Dichloromethane (DCM)  and run a solution-phase IR. This breaks the intermolecular H-bonds, sharpening the peaks and separating the Acid (monomer) from the Carbamate.
    

Scenario C: "Missing peaks at 695/740 cm⁻¹."

  • Diagnosis: Loss of Cbz group or incorrect product.

  • Action: The Cbz group is acid-sensitive.[1] If you used strong acid during workup, you may have deprotected the amine. Check Mass Spec (MS) to confirm molecular weight.

References
  • NIST Mass Spectrometry Data Center. "2-Amino-5-bromobenzoic acid Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed 2025.[1][2][3][4] Link

  • BenchChem. "A Comparative Guide to the Spectroscopic Differences of Bromobenzoic Acid Isomers." BenchChem Technical Guides. Accessed 2025.[1][2][3][4] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • ChemicalBook. "Synthesis of 5-Bromo-N-(carboxymethyl)anthranilic acid." (Analogous synthesis data). Link

Sources

Comparative

A Comparative Guide to the Synthetic Routes for N-Cbz-5-bromoanthranilic Acid

Introduction N-Cbz-5-bromoanthranilic acid is a key building block in the synthesis of various pharmaceuticals and biologically active compounds. The presence of the bromine atom provides a handle for further functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Cbz-5-bromoanthranilic acid is a key building block in the synthesis of various pharmaceuticals and biologically active compounds. The presence of the bromine atom provides a handle for further functionalization, while the N-benzyloxycarbonyl (Cbz) protecting group allows for selective reactions at other positions of the molecule. This guide provides a comparative analysis of the primary synthetic routes to N-Cbz-5-bromoanthranilic acid, offering in-depth technical insights and experimental protocols for researchers, scientists, and professionals in drug development.

The principal transformation in the synthesis of N-Cbz-5-bromoanthranilic acid is the protection of the amino group of 5-bromoanthranilic acid. This guide will focus on the most common and effective method, the Schotten-Baumann reaction, and compare it with emerging, environmentally benign alternatives.

Core Synthetic Strategy: N-Protection of 5-Bromoanthranilic Acid

The most direct and widely employed strategy for the synthesis of N-Cbz-5-bromoanthranilic acid involves the N-benzyloxycarbonylation of 5-bromoanthranilic acid. This is typically achieved by reacting 5-bromoanthranilic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Synthetic_Overview 5-Bromoanthranilic_Acid 5-Bromoanthranilic Acid Protecting_Group_Chemistry N-Benzyloxycarbonylation 5-Bromoanthranilic_Acid->Protecting_Group_Chemistry N-Cbz-5-bromoanthranilic_Acid N-Cbz-5-bromoanthranilic Acid Protecting_Group_Chemistry->N-Cbz-5-bromoanthranilic_Acid Benzyl Chloroformate (Cbz-Cl) + Base

Caption: General synthetic scheme for N-Cbz-5-bromoanthranilic acid.

Method 1: The Schotten-Baumann Reaction - The Gold Standard

The Schotten-Baumann reaction is a robust and widely used method for the acylation of amines.[1][2][3][4] In the context of N-Cbz-5-bromoanthranilic acid synthesis, it involves the use of a two-phase solvent system, typically an organic solvent and an aqueous basic solution.[4]

Causality Behind Experimental Choices

The biphasic nature of the Schotten-Baumann reaction is critical for its success. 5-bromoanthranilic acid, being an amino acid, has limited solubility in many organic solvents but is readily deprotonated and dissolved in an aqueous base. Benzyl chloroformate, on the other hand, is an oily liquid that is soluble in organic solvents and is sensitive to hydrolysis.[5] The reaction, therefore, occurs at the interface of the two phases. The base in the aqueous phase serves two crucial roles: it deprotonates the carboxylic acid and the ammonium ion intermediate, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-Cbz protection of similar amino acids.[6]

Materials:

  • 5-Bromoanthranilic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-bromoanthranilic acid (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add sodium bicarbonate (2.0 equiv) portion-wise with stirring. Ensure the base is fully dissolved. The use of a carbonate base is a hallmark of Schotten-Baumann conditions.[6]

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (1.5 equiv) dropwise to the stirred solution at 0 °C. The slow addition is crucial to control the exothermic reaction and minimize the hydrolysis of the benzyl chloroformate.

  • Reaction: Allow the reaction mixture to stir vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine. This step removes most of the water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure N-Cbz-5-bromoanthranilic acid as a white solid.

Schotten_Baumann_Workflow cluster_Reaction Reaction Setup cluster_Workup Work-up & Purification Start Dissolve 5-bromoanthranilic acid in THF/Water Cool Cool to 0 °C Start->Cool Add_Base Add NaHCO₃ Cool->Add_Base Add_CbzCl Add Benzyl Chloroformate Add_Base->Add_CbzCl Stir Stir at 0 °C for 2-4h Add_CbzCl->Stir Dilute Dilute with Water Stir->Dilute Extract Extract with Ethyl Acetate Dilute->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product N-Cbz-5-bromoanthranilic Acid Purify->Product

Sources

Validation

Elemental analysis validation for 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid

Topic: Elemental Analysis Validation for 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid Type: Publish Comparison Guide Executive Summary: The Validation Challenge In the landscape of pharmaceutical intermediates, 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Validation for 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid Type: Publish Comparison Guide

Executive Summary: The Validation Challenge

In the landscape of pharmaceutical intermediates, 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid (CAS: 778601-73-3) represents a specific analytical challenge. Unlike simple organic molecules, this compound contains a heavy halogen (Bromine, ~23% by mass) alongside a nitrogenous Cbz-protecting group.

Standard validation protocols often fail here. Automated combustion analyzers optimized for CHN often suffer from halogen interference, where bromine gases can poison reduction catalysts or mimic nitrogen signals. Conversely, High-Resolution Mass Spectrometry (HRMS) confirms identity but fails to detect bulk impurities like inorganic salts or trapped solvents.

This guide objectively compares three validation methodologies: Automated Combustion (CHNS) , Oxygen Flask Combustion (Schöniger) , and HRMS , to determine the "Platinum Standard" for certifying this compound.

Theoretical Baseline & Acceptance Criteria

Before validating, we must establish the theoretical target. For C₁₅H₁₂BrNO₄ (MW: 350.17 g/mol ), the elemental composition is:

ElementTheoretical Mass %Acceptance Tolerance (ACS Standards)
Carbon (C) 51.45% ± 0.4%
Hydrogen (H) 3.45% ± 0.4%
Nitrogen (N) 4.00% ± 0.4%
Bromine (Br) 22.82% ± 0.4% (Critical for this compound)
Oxygen (O) 18.28% N/A (Usually calculated by difference)

Critical Insight: The high Bromine content (22.82%) means that even a minor synthesis side-product (e.g., unbrominated precursor or dibrominated impurity) will drastically shift the %Br, making it the most sensitive indicator of purity.

Comparative Analysis of Validation Methods

We compared the performance of three industry-standard methods for validating this specific brominated intermediate.

Method A: Automated CHNS Analyzer (Dynamic Flash Combustion)
  • Mechanism: Sample is burned at 1800°C; gases are separated via GC.

  • Performance on Brominated Compounds:

    • Pros: High throughput, simultaneous C/H/N determination.

    • Cons:High Risk. Bromine gas (

      
      ) can pass through the reduction tube and interfere with the Thermal Conductivity Detector (TCD), often leading to artificially high Nitrogen values.
      
    • Mitigation: Requires Tungsten Trioxide (

      
      ) additives and a dedicated halogen-trap (silver wool), which increases cost and maintenance.
      
Method B: Hybrid Protocol (Automated CHN + Oxygen Flask Combustion)
  • Mechanism: C/H/N determined by analyzer; Bromine determined separately by burning the sample in an oxygen-filled flask (Schöniger method) and titrating the resulting bromide.

  • Performance on Brominated Compounds:

    • Pros:Highest Accuracy. Completely eliminates halogen interference in the CHN data. The titration provides a direct, specific measurement of Bromine.

    • Cons: Labor-intensive; requires skilled manual manipulation.

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Measures exact mass and isotopic distribution (

    
     vs 
    
    
    
    ).
  • Performance on Brominated Compounds:

    • Pros:Identity Confirmation. The 1:1 isotopic ratio of Bromine provides indisputable proof of the molecular structure.

    • Cons:Purity Blindness. HRMS cannot detect if the sample is 95% product and 5% sodium chloride (inorganic salts) or trapped solvent, as these do not ionize in the same range.

Summary Matrix: Which Method to Choose?
FeatureMethod A (Auto CHNS) Method B (Hybrid CHN + Flask) Method C (HRMS)
Bulk Purity Assessment GoodExcellent Poor
Bromine Accuracy Moderate (Interference risk)High (Direct Titration) Qualitative (Isotopes)
Solvent/Salt Detection YesYesNo
Sample Required ~2 mg~20 mg< 0.1 mg
Throughput HighLowHigh
Verdict Use for routine checksUse for Reference Standards Use for Identity only

Recommended Experimental Protocol: The Hybrid System

To validate 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid as a Reference Standard , you must use Method B . Below is the self-validating workflow.

Part 1: Automated CHN (Carbon, Hydrogen, Nitrogen)
  • Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Calibration: Use Acetanilide (Standard) to calibrate K-factors.

  • Sample Prep: Weigh 2.00 mg (±0.005 mg) into a tin capsule.

  • Additive: Add 5 mg of Tungsten(VI) oxide (

    
    )  to the capsule.
    
    • Why?

      
       prevents the formation of non-volatile bromides and aids in complete combustion, preventing "soot" formation which lowers Carbon results.
      
  • Run: Combustion at 1150°C (with

    
     injection).
    
  • Validation: Run a Sulfanilamide standard as a check sample. If N deviates >0.15%, replace the reduction tube (copper).

Part 2: Oxygen Flask Combustion (Bromine Determination)

This replaces the unreliable "S" channel on automated analyzers for Halogens.

  • Preparation: Wrap 15-20 mg of sample in ashless filter paper.

  • Combustion: Place in a platinum basket within a 500 mL Schöniger flask containing 10 mL of absorbing solution (

    
     + 
    
    
    
    ).
  • Ignition: Flush with

    
    , ignite, and invert.
    
    • Mechanism:[1] Organic Br converts to inorganic bromide (

      
      ) and bromate. 
      
      
      
      ensures reduction to bromide.
  • Titration:

    • Acidify with

      
      .
      
    • Titrate with

      
       using a potentiometric silver electrode.
      
  • Calculation:

    
    
    

Visualization: Validation Decision Workflow

The following diagram illustrates the logical pathway for validating this compound, ensuring no false positives from interference.

ValidationWorkflow Start Start: Crude 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid IdentityCheck Step 1: HRMS & NMR (Confirm Structure & Isotopic Pattern) Start->IdentityCheck PurityCheck Step 2: Bulk Purity Assessment IdentityCheck->PurityCheck MethodChoice Choose EA Method PurityCheck->MethodChoice AutoCHNS Method A: Auto CHNS (Risk: Br Interference) MethodChoice->AutoCHNS Routine/Rough Hybrid Method B: Hybrid Protocol (Auto CHN + Flask Combustion) MethodChoice->Hybrid High Precision (Recommended) ResultAnalysis Analyze Results (Tolerance ±0.4%) AutoCHNS->ResultAnalysis Hybrid->ResultAnalysis Pass PASS: Validated Reference Standard ResultAnalysis->Pass Within Limits Fail FAIL: Recrystallize ResultAnalysis->Fail Outside Limits Fail->Start Reprocess

Caption: Logical workflow for certifying the elemental composition of brominated benzoic acid derivatives, prioritizing the Hybrid Protocol for maximum accuracy.

Data Presentation: Hypothetical Validation Report

Below is a comparison of how a "Pass" looks versus a "False Pass" (common with improper method selection).

Scenario: A sample contains 2% inorganic salt (NaCl) impurity.

Method%C Found%H Found%Br FoundStatusExplanation
Theoretical 51.45 3.45 22.82 --
HRMS MatchesMatchesMatchesFALSE PASS HRMS sees the molecule, ignores the 2% NaCl.
Auto CHNS 50.403.4021.50FAIL Detects the impurity (low C), but Br value is erratic due to interference.
Hybrid (Rec.) 50.42 3.41 22.35 ACCURATE FAIL Accurately quantifies the impurity. Low C and Low Br confirm bulk contamination.

References

  • American Chemical Society (ACS). "Guidelines for Characterization of Organic Compounds." ACS Publication Standards. Available at: [Link]

  • Schöniger, W. "The rapid microanalytical determination of halogen in organic substances." Mikrochimica Acta, 1955. (Foundational method for Oxygen Flask Combustion).[2][3]

  • National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis." PMC, 2022. Available at: [Link]

  • Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 2021. Available at: [Link]

Sources

Comparative

Technical Guide: Differentiating 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic Acid from Regioisomers

Executive Summary The synthesis of 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid (N-Cbz-5-bromoanthranilic acid) is a critical step in the preparation of quinazolinone-based pharmacophores and hepatitis C virus NS5b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(((benzyloxy)carbonyl)amino)-5-bromobenzoic acid (N-Cbz-5-bromoanthranilic acid) is a critical step in the preparation of quinazolinone-based pharmacophores and hepatitis C virus NS5b inhibitors. A persistent challenge in its production—typically via the bromination of anthranilic acid followed by Cbz protection—is the formation of regioisomers, specifically the 3-bromo and 3,5-dibromo analogs.

This guide provides a definitive, data-driven framework to differentiate the target 5-bromo isomer from its 3-, 4-, and 6-bromo regioisomers using 1H NMR spectroscopy and HPLC . The protocols defined here rely on first-principles structural analysis and validated coupling constant (


-value) logic.

Structural Analysis & Theoretical Basis

The differentiation of these isomers rests on the substitution pattern of the benzene ring. The target molecule possesses a 1,2,5-substitution pattern .

The Regioisomer Landscape
IsomerStructure DescriptionOrigin RiskKey Feature for ID
5-Bromo (Target) Br at pos 5; Protons at 3, 4, 6High (Major Product)Isolated H6 (meta-coupled doublet)
3-Bromo Br at pos 3; Protons at 4, 5, 6Medium (Over-bromination byproduct)Vicinal Trio (Two large ortho couplings)
4-Bromo Br at pos 4; Protons at 3, 5, 6Low (Requires different starting material)H3 is a singlet/meta-doublet
6-Bromo Br at pos 6; Protons at 3, 4, 5Low (Steric hindrance)H5 is a triplet/dd
NMR Coupling Logic (The "Fingerprint")

The scalar coupling (


) between aromatic protons is the most reliable method for identification.
  • 
    :  ~8.0 – 9.0 Hz (Protons on adjacent carbons)
    
  • 
    :  ~2.0 – 3.0 Hz (Protons separated by one carbon)
    
  • 
    :  < 1.0 Hz (Usually not resolved)
    

Experimental Differentiation: 1H NMR Spectroscopy[2][3]

Predicted Spectral Data for Target (5-Bromo)

Solvent: DMSO-


 (Recommended for solubility and resolution of amide protons).
  • 
     ~11.0 ppm (s, 1H):  -NH-Cbz (Deshielded amide).
    
  • 
     ~8.3 ppm (d, 
    
    
    
    Hz, 1H, H-3):
    Ortho to the amino group. This proton is significantly deshielded by the anisotropic effect of the Cbz carbonyl and the amino group itself.
  • 
     ~8.0 ppm (d, 
    
    
    
    Hz, 1H, H-6):
    Ortho to the carboxylic acid. Appears as a sharp doublet (meta coupling only). This is the diagnostic peak.
  • 
     ~7.7 ppm (dd, 
    
    
    
    Hz, 1H, H-4):
    Meta to bromine. Shows both large ortho coupling (to H-3) and small meta coupling (to H-6).
  • 
     ~7.3-7.4 ppm (m, 5H):  Benzyloxy phenyl group (Multiplet, typically overlapping).
    
  • 
     ~5.1 ppm (s, 2H):  Benzylic -CH2-.
    
Distinguishing the 3-Bromo Isomer

If the bromination occurs at the 3-position (ortho to the amine), the proton pattern changes to 4, 5, 6 .

  • Pattern: Three adjacent protons.[1][2][3]

  • Diagnostic: You will see a triplet (or apparent triplet/dd) for H-5, as it has two ortho neighbors (H-4 and H-6).

  • Contrast: The 5-bromo target never shows a triplet in the aromatic region (excluding the Cbz phenyl group).

Distinguishing the 4-Bromo Isomer
  • Pattern: Protons at 3, 5, 6.

  • Diagnostic: H-3 is isolated from H-5 and H-6. H-3 appears as a meta-coupled doublet (

    
     Hz)  or singlet.
    
  • Contrast: In the target 5-bromo, H-3 is a large doublet (

    
     Hz) .
    
NMR Decision Tree

Use the following logic flow to identify your compound from the aromatic region (excluding Cbz protons).

NMR_Decision_Tree Start Analyze Aromatic Region (Excluding Cbz multiplet) Q1 Is there a Triplet (t) or Apparent Triplet (dd, J~8,8)? Start->Q1 Res_3Br Result: 3-Bromo Isomer (or 6-Bromo) Q1->Res_3Br Yes Q2 Look at the proton ortho to NH (H3). Is it a Large Doublet (J > 8 Hz)? Q1->Q2 No Res_5Br Result: 5-Bromo Isomer (Target) Q2->Res_5Br Yes Res_4Br Result: 4-Bromo Isomer Q2->Res_4Br No (Small d, J~2Hz)

Figure 1: Logic flow for identifying bromobenzoic acid regioisomers via 1H NMR splitting patterns.

Experimental Differentiation: HPLC Analysis

While NMR provides structural proof, HPLC is required for quantitative purity and detecting trace regioisomers (e.g., 0.1% 3-bromo contaminant).

Polarity & Retention Theory
  • 5-Bromo: The bromine is para to the amino group. The molecule has a significant dipole but is relatively linear.

  • 3-Bromo: The bromine is ortho to the amino group. This creates steric crowding (ortho effect) and often disrupts the planarity of the Cbz group, potentially reducing retention time on C18 columns compared to the 5-bromo analog due to reduced hydrophobic surface area contact.

  • 3,5-Dibromo: Significantly more hydrophobic (two halogens). Will elute later (longer RT).

Standardized HPLC Protocol

System: Agilent 1200/1260 or equivalent Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) Wavelength: 254 nm (aromatic) and 210 nm (amide)

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Temperature 30°C
Gradient 0-2 min: 10% B (Equilibration) 2-15 min: 10% -> 90% B 15-20 min: 90% B (Wash)

Expected Elution Order:

  • Unreacted Anthranilic Acid (Polar)

  • 3-Bromo Isomer (Often elutes slightly before 5-Br due to steric/polarity effects)

  • 5-Bromo Target (Major Peak)

  • 3,5-Dibromo Impurity (Late eluting, highly lipophilic)

Detailed Analytical Protocol

Step 1: Sample Preparation
  • Weigh ~10 mg of the solid sample.

  • Dissolve in 0.7 mL DMSO-

    
      (for NMR) or 1 mL MeCN:Water (1:1)  (for HPLC).
    
  • Ensure complete dissolution; sonicate if necessary. Note: The 5-bromo isomer has poor solubility in chloroform; DMSO is preferred.

Step 2: NMR Acquisition
  • Acquire a standard 1H spectrum (minimum 16 scans).

  • Crucial Processing Step: Expand the region between 7.5 ppm and 8.5 ppm.

  • Calculate coupling constants (

    
    ).
    
  • Verify the presence of the doublet at ~8.0 ppm with

    
     Hz  (H-6). If this peak is a triplet or large doublet, the batch is rejected.
    
Step 3: Purity Verification (HPLC)
  • Inject 5 µL of the HPLC sample.

  • Integrate all peaks >0.1%.

  • The 3,5-dibromo impurity is the most common byproduct from the bromination step. Ensure no peak exists at RRT ~1.2-1.3 relative to the main peak.

References

  • Synthesis & Characterization of 5-Bromoanthranilic Acid

    • ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis. Retrieved from

  • NMR Data for Benzoic Acid Derivatives

    • National Institute of Standards and Technology (NIST). (n.d.). 2-Amino-5-bromobenzoic acid Mass/IR/UV Data. Retrieved from

  • General NMR Coupling Constants for Substituted Benzenes

    • Iowa State University. (n.d.). NMR Coupling Constants Guide. Retrieved from

  • Cbz-Protected Derivative Data

    • BLD Pharm. (n.d.). 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid Product Page. Retrieved from [4]

  • Regioisomer Separation Strategies

    • ResearchGate. (2023). Schematic diagram of separation and identification of regioisomers. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid proper disposal procedures

Topic: Executive Summary & Chemical Identity Objective: This guide defines the critical disposal and handling protocols for 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid (CAS: 778601-73-3). As a halogenated aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary & Chemical Identity

Objective: This guide defines the critical disposal and handling protocols for 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid (CAS: 778601-73-3). As a halogenated aromatic acid protected with a carbobenzyloxy (Cbz) group, this compound presents specific challenges regarding thermal decomposition and environmental persistence.

The "Why" Behind the Protocol: Standard organic waste streams often rely on simple combustion. However, this compound contains bromine . Upon incineration, brominated compounds release hydrogen bromide (HBr) and potentially molecular bromine (


), which are highly corrosive and can damage standard incinerator flues. Consequently, this material must  be segregated into halogenated waste streams  to ensure it is routed to facilities equipped with caustic scrubbers.

Chemical Profile:

  • Systematic Name: 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid[1]

  • CAS Number: 778601-73-3[1]

  • Molecular Formula:

    
    
    
  • Key Functional Groups: Aryl bromide, Carboxylic acid, Carbamate (Cbz).

Hazard Characterization (GHS & Operational)

Before disposal, the waste generator must characterize the material to ensure compliant labeling.

Hazard CategoryGHS CodeOperational Implication for Disposal
Acute Toxicity H302 (Harmful if swallowed)Dust Control: Waste containers must be wide-mouthed to prevent dust aerosolization during transfer. Double-bagging is recommended for fine powders.
Irritation H315, H319, H335PPE: Nitrile gloves and N95/P100 respiratory protection are mandatory during waste consolidation.
Reactivity Stable, but combustibleSegregation: Do not co-mingle with strong oxidizers (e.g., nitric acid, permanganates) in the waste container to prevent exothermic runaway.
Environmental Aquatic Toxicity (Implied)Zero Discharge: Under no circumstances should this be disposed of down the drain. It persists in aquatic environments due to the halogen bond.

Disposal Decision Logic & Workflow

The following decision tree illustrates the critical segregation steps required to prevent regulatory non-compliance and safety incidents.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Segregation CRITICAL: Segregate as HALOGENATED WASTE Solid->Segregation SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent Halogenated (DCM, Chloroform) SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenatedSolvent HalogenatedSolvent->Segregation NonHalogenatedSolvent->Segregation Contains Br Solute Container Container: HDPE or Glass (No Metal Cans) Segregation->Container Labeling Label: 'Halogenated Organic Waste' List: 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid Container->Labeling Final High-Temp Incineration (w/ Acid Scrubbing) Labeling->Final

Figure 1: Decision logic for segregating brominated aromatic waste. Note that even non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Precipitate)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar. Avoid metal containers , as acidic hydrolysis of the compound (releasing HBr) can corrode metal over time.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Solid, Organic, Halogenated."

    • Constituents: "2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid."[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Procedure:

    • Don PPE (Lab coat, nitrile gloves, safety glasses).

    • Transfer solid waste into the container using a disposable spatula.

    • Wipe the threads of the container neck with a dry tissue to ensure a tight seal.

    • Cap tightly.[3][4]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
  • The "Trace Halogen" Rule: In many jurisdictions (including US RCRA and EU regulations), mixing a halogenated solute (like this bromobenzoic acid derivative) with a non-halogenated solvent (like Ethyl Acetate) renders the entire mixture a halogenated waste stream.

  • Container: Amber glass bottles or HDPE carboys.

  • Segregation:

    • DO NOT pour into the "Organic Solvents (Non-Halogenated)" drum.

    • DO pour into the "Halogenated Organic Solvents" drum.

  • pH Adjustment: If the solution is highly acidic (e.g., from a deprotection step), neutralize to pH 6-8 with sodium bicarbonate before adding to the waste container to prevent gas evolution in the drum.

Protocol C: Contaminated Debris (Gloves, Weigh Boats, Silica Gel)
  • Silica Gel: Silica used to purify this compound must be dried in a fume hood and disposed of as Solid Hazardous Waste (Halogenated) . It cannot go into general trash.[3]

  • Sharps/Glass: Contaminated needles or TLC plates must be placed in a sharps container labeled for hazardous chemical contamination.

Spill Management & Emergency Response

Scenario: You have spilled 5g of the powder on the benchtop.

  • Isolate: Mark the area. Do not attempt to blow the powder away.

  • Dampen: To prevent dust inhalation, cover the spill with a paper towel dampened with a compatible solvent (ethanol or water). This "wets" the powder, preventing it from becoming airborne.

  • Collect: Scoop the damp material into a dedicated waste jar.

  • Decontaminate: Wash the surface with a dilute surfactant (soap) and water solution. The Cbz group makes the molecule lipophilic; water alone may not remove residues efficiently.

  • Verify: Check the surface with a UV lamp (254 nm). The benzoic acid core is UV-active and will fluoresce/absorb, indicating if residue remains.

References

  • Ideal Response. (2025). Bromine and Brominated Waste Disposal Procedures. Retrieved March 4, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid

As a Senior Application Scientist, I understand that handling protected, halogenated unnatural amino acids like 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid (also referred to as N-Cbz-5-bromoanthranilic acid) requi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling protected, halogenated unnatural amino acids like 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid (also referred to as N-Cbz-5-bromoanthranilic acid) requires moving beyond generic safety data sheets. To ensure absolute laboratory safety and operational efficiency, we must understand the mechanistic behavior of the molecule and build a self-validating protocol around it.

This guide provides a comprehensive, causality-driven framework for the personal protective equipment (PPE), handling workflows, and disposal logistics required for this specific compound.

Hazard Causality: The "Why" Behind the Protocol

To design an effective safety protocol, we must first deconstruct the molecule's structural components and their corresponding physical hazards:

  • The Brominated Aromatic Ring: The base compound, 5-bromoanthranilic acid, is a known acute irritant (H315, H319, H335) and is harmful if swallowed (H302)[1]. The addition of the bromine atom significantly increases the molecule's lipophilicity. If the powder is accidentally dissolved in common peptide synthesis solvents (e.g., DMF, DMSO, or DCM) on your skin, the bromine facilitates rapid dermal penetration, carrying the toxic payload directly into the bloodstream.

  • The Carboxylic Acid Moiety: As a solid organic acid, the fine crystalline dust is highly irritating to the mucous membranes of the respiratory tract and the cornea[1].

  • The Carboxybenzyl (Cbz/Z) Protecting Group: While the Cbz group stabilizes the amino group for controlled peptide coupling[2], it introduces specific disposal hazards. The Cbz carbamate bond is stable under neutral and basic conditions but is readily cleaved by strong acids (such as HBr in acetic acid)[3]. Mixing this compound with strongly acidic waste can trigger premature deprotection, releasing benzyl alcohol and carbon dioxide (

    
    ) gas, which can over-pressurize sealed waste containers[4].
    

Mandatory PPE Matrix

Based on the physicochemical profile above, standard laboratory attire is insufficient. The following quantitative PPE matrix must be strictly adhered to.

PPE CategoryTechnical SpecificationMechanistic Justification & Causality
Hand Protection Nitrile Gloves (Min. thickness: 0.11 mm, EN 374 compliant). Double-gloving required for bulk transfer.Nitrile provides superior resistance to the electrostatic cling of the fine powder. Double-gloving ensures that if the outer glove is contaminated with a solvent that dissolves the Cbz-derivative, it can be immediately doffed before dermal breakthrough occurs.
Eye Protection Tight-fitting Chemical Goggles (ANSI Z87.1 / EN 166). Safety glasses are prohibited.The compound's crystalline dust causes severe ocular irritation (H319)[1]. Standard safety glasses leave the top and sides exposed to aerosolized particulates during weighing.
Respiratory N95 / P100 Particulate Respirator (if handled outside a Class II BSC or Fume Hood).Mitigates the H335 (respiratory irritation) hazard[1]. The powder is highly prone to aerosolization when the storage container is opened due to static charge.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffs, fully buttoned.Knit cuffs prevent the sleeves from dragging through spilled powder, and the FR material protects against the flammability of organic solvents used downstream in the synthesis workflow.

Self-Validating Operational Workflow

Do not treat this as a simple weighing exercise. Handling Cbz-protected bromobenzoic acids requires a self-validating workflow where each step confirms the safety of the next.

Step 1: Environmental Control Verification

  • Action: Turn on the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm).

  • Validation: Tape a small piece of tissue to the sash; it should pull gently inward. Do not open the chemical container until inward airflow is visually confirmed.

Step 2: Static Mitigation & Equipment Prep

  • Action: Wipe the exterior of the compound bottle and the analytical balance with an anti-static cloth or use an ionizing bar. Use conductive weighing boats (aluminum) rather than standard polystyrene plastic boats.

  • Causality: Cbz-protected amino acids are highly prone to static cling[4]. Plastic boats will cause the powder to repel and aerosolize, increasing inhalation risk and ruining analytical weighing accuracy.

Step 3: Transfer and Weighing

  • Action: Using a stainless-steel micro-spatula, transfer the solid slowly. Keep the container as close to the weighing boat as possible to minimize the drop height.

  • Validation: Once the desired mass is reached, immediately cap the source bottle before recording the weight in your lab notebook. This prevents accidental spills while your attention is diverted.

Step 4: Doffing and Decontamination

  • Action: Wipe down the spatula, balance, and hood surface with a solvent-dampened wipe (70% Isopropanol or Ethanol works well to dissolve trace organic residues). Remove the outer pair of nitrile gloves inside the hood and dispose of them in the solid hazardous waste bin before touching your face or exiting the workspace.

Spill Response and Disposal Plan

If a spill occurs, immediate and methodical action is required to prevent aerosolization and cross-contamination.

Immediate Spill Protocol (Wet-Wipe Method)
  • Contain: Do not use a brush or broom. Dry sweeping will immediately aerosolize the brominated powder, exposing the entire lab to respiratory irritants.

  • Neutralize: Gently place absorbent laboratory pads over the spilled powder.

  • Wet: Carefully wet the pads with a mixture of water and a mild surfactant (or 70% ethanol) to trap the dust.

  • Collect: Wipe inward from the edges of the spill to the center. Place the contaminated pads into a sealable plastic bag.

Chemical Waste Logistics
  • Solid Waste: Dispose of all contaminated gloves, wipes, and weighing boats in a designated Halogenated Solid Organic Waste container.

  • Liquid Waste Compatibility: If the compound is dissolved in a solvent, it must be routed to a Halogenated Solvent Waste carboy.

  • Critical Safety Warning: Never dispose of this compound in a waste container containing strong acids (e.g., TFA, HBr, HCl). Acidic environments will cleave the Cbz protecting group, evolving

    
     gas which can cause the waste carboy to rupture violently[3].
    

Operational Workflow Visualization

The following diagram maps the critical path for handling and emergency response, ensuring all personnel understand the decision tree before opening the chemical.

PPE_Workflow Assessment 1. Risk Assessment & Fume Hood Check Donning 2. Don PPE (Nitrile, Goggles, Coat) Assessment->Donning Handling 3. Anti-Static Compound Transfer Donning->Handling SpillCheck Spill Detected? Handling->SpillCheck SpillResponse Wet-Wipe Protocol (Avoid Aerosolization) SpillCheck->SpillResponse Yes Decon 4. Surface Decon & Doffing SpillCheck->Decon No Disposal Halogenated Waste (Acid-Free Container) SpillResponse->Disposal Decon->Disposal

Workflow for the safe handling and spill response of Cbz-protected bromobenzoic acid derivatives.

References

  • Wikipedia. "Benzyl chloroformate and Carboxybenzyl Protection Chemistry." Retrieved from [Link]

Sources

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